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4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine Documentation Hub

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Core Science & Biosynthesis

Foundational

The Privileged Scaffold: Chemical Properties and Synthetic Utility of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine

Abstract: In modern medicinal chemistry, the 2-aminothiazole core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern medicinal chemistry, the 2-aminothiazole core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This whitepaper provides an in-depth technical analysis of a specific, highly functionalized derivative: 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine . By dissecting its physicochemical properties, structural activity relationships (SAR), and synthetic methodologies, this guide equips researchers and drug development professionals with the mechanistic insights required to leverage this building block in advanced drug discovery programs.

Structural Profiling and Physicochemical Properties

The pharmacological utility of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine stems directly from its highly tuned structural electronics and sterics. The molecule consists of two primary domains: the 2-aminothiazole core and the substituted aryl ring .

  • The 2-Aminothiazole Core: This five-membered heteroaromatic ring acts as a potent bioisostere. The exocyclic amine at the 2-position serves as a critical hydrogen bond donor, while the endocyclic nitrogen acts as a hydrogen bond acceptor. This dual capacity is essential for anchoring the molecule within the hinge region of various kinases.

  • The 3-Methoxy-4-methylphenyl Substitution: Positioned at the C4 of the thiazole, this aryl group projects into adjacent hydrophobic pockets (such as the DFG-out pocket in kinases).

    • The 4-Methyl Group: Adds lipophilicity and steric bulk, locking the rotational conformation of the phenyl ring to minimize the entropic penalty upon target binding.

    • The 3-Methoxy Group: Alters the electron density of the phenyl ring via resonance (electron-donating) while providing an additional, directional hydrogen bond acceptor for solvent-exposed interactions.

Quantitative Data Summary: Predictive Physicochemical Properties

To understand its behavior in biological systems, we must look at its lead-like parameters. The following table summarizes the quantitative data driving its pharmacokinetic profile:

PropertyValuePharmacological Implication
Molecular Weight 220.29 g/mol Highly efficient fragment/building block (Lead-like).
CLogP ~2.8Optimal lipophilicity for passive lipid bilayer membrane permeability.
H-Bond Donors 1 (-NH₂)Essential for interacting with target backbone carbonyls.
H-Bond Acceptors 3 (N, O, S)Enhances aqueous solubility and target coordination.
Rotatable Bonds 2Low conformational flexibility reduces the entropic penalty of binding.
Topological Polar Surface Area 50.36 ŲExcellent potential for oral bioavailability and Blood-Brain Barrier (BBB) penetration.

Biological Targets and Mechanism of Action

The 2-aminothiazole scaffold is frequently identified as a "frequent hitter" in biophysical binding assays due to its promiscuous yet tunable nature[1]. By appending the 3-methoxy-4-methylphenyl group, the scaffold's selectivity is driven toward specific hydrophobic interactions.

Kinase Inhibition

This class of compounds is widely utilized in the development of targeted kinase inhibitors, such as those targeting B-Raf and pyruvate kinase[2]. In the MAPK/ERK signaling pathway, mutated B-Raf (e.g., V600E) drives unchecked cell proliferation. The 2-aminothiazole core acts as a Type I or Type II kinase inhibitor by competitively binding to the ATP-binding site. The 2-amino group forms bidentate hydrogen bonds with the hinge region backbone, while the 3-methoxy-4-methylphenyl group occupies the hydrophobic specificity pocket, effectively halting downstream MEK/ERK phosphorylation.

KinasePathway Ligand Growth Factor Receptor RTK (Receptor Tyrosine Kinase) Ligand->Receptor Ras Ras (Active GTP) Receptor->Ras Raf B-Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Raf Competitive Hinge Binding ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation

Mechanism of MAPK/ERK pathway inhibition by 2-aminothiazole kinase inhibitors.

Antimicrobial Activity

Beyond oncology, 4-arylthiazol-2-amines have demonstrated significant antimicrobial properties, acting as potent FabH ( β -ketoacyl-acyl carrier protein synthase III) inhibitors[3]. The lipophilic aryl tail penetrates the bacterial cell wall, allowing the thiazole core to disrupt critical fatty acid biosynthesis pathways.

Synthetic Methodology: The Hantzsch Thiazole Synthesis

The classical 4 remains the most robust and widely utilized method for constructing this ring system[4]. Recent advancements have optimized this into highly efficient 5[5].

Causality in Experimental Design

The reaction involves the condensation of an α -haloketone (2-bromo-1-(3-methoxy-4-methylphenyl)ethan-1-one) with thiourea.

  • Solvent Choice (Ethanol): Ethanol is chosen because it provides sufficient solubility for both the highly hydrophobic α -haloketone and the highly polar thiourea. Its boiling point (78°C) provides the exact thermal energy required to drive the endothermic cyclization without causing thermal degradation of the methoxy group.

  • Mechanistic Pathway: The reaction initiates via an SN​2 nucleophilic attack by the sulfur atom of thiourea onto the α -carbon of the haloketone, displacing the bromide ion. This is followed by an intramolecular nucleophilic attack by the thiourea nitrogen onto the ketone carbonyl, forming a cyclic hemiaminal intermediate. Subsequent dehydration yields the fully aromatized thiazole ring.

SynthesisWorkflow A 1-(3-Methoxy-4-methylphenyl) ethan-1-one B Bromination (Br2, AcOH) A->B C 2-Bromo-1-(3-methoxy-4- methylphenyl)ethan-1-one B->C D Thiourea Condensation (EtOH, Reflux, 1h) C->D + Thiourea E Cyclization & Dehydration (Hantzsch Reaction) D->E F Work-up (Na2CO3 Neutralization) E->F G 4-(3-Methoxy-4-methylphenyl) -thiazol-2-ylamine F->G

Workflow for the Hantzsch synthesis of 4-(3-methoxy-4-methylphenyl)thiazol-2-amine.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. The physical state changes (dissolution, TLC shift, and pH-dependent precipitation) serve as built-in checkpoints to ensure experimental integrity.

Step 1: Reagent Preparation & Condensation

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 5.0 mmol) of 2-bromo-1-(3-methoxy-4-methylphenyl)ethan-1-one in 15 mL of absolute ethanol.

  • Add 1.2 equivalents (6.0 mmol) of thiourea. Causality: A slight excess of thiourea ensures complete consumption of the α -haloketone, preventing the highly reactive electrophile from complicating downstream purification.

  • Attach a reflux condenser and heat the mixture to 80°C with continuous stirring for 1.5 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the high-Rf haloketone spot and the appearance of a highly polar, UV-active baseline spot (the hydrobromide salt of the product) confirms complete conversion.

Step 2: Work-up and pH-Driven Precipitation

  • Remove the reaction flask from heat and concentrate the solvent under reduced pressure to approximately one-third of its original volume.

  • Allow the mixture to cool to room temperature, then pour it into a beaker containing 30 mL of ice-cold distilled water. The product will remain dissolved as the hydrobromide salt.

  • Slowly add a 5% aqueous Sodium Carbonate ( Na2​CO3​ ) solution dropwise while stirring vigorously, until the pH reaches 8.5 - 9.0.

  • Validation Checkpoint: As the pH crosses the pKa of the aminothiazole (~5.3), the hydrobromic acid is neutralized. The highly lipophilic free base (CLogP ~2.8) will immediately crash out of the aqueous solution as a distinct, pale-yellow precipitate. If precipitation does not occur, the cyclization failed or the pH is incorrect.

  • Filter the precipitate through a Büchner funnel, wash thoroughly with cold distilled water to remove residual inorganic salts, and dry under a high vacuum to yield the crude 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine. Recrystallize from hot ethanol if higher purity is required.

Conclusion

4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine is a highly versatile building block that perfectly balances lipophilicity, hydrogen-bonding capacity, and structural rigidity. By mastering the Hantzsch synthesis protocol and understanding the physicochemical causality behind its target engagement, drug discovery scientists can effectively deploy this scaffold to develop next-generation kinase inhibitors and antimicrobial agents.

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Exploratory

Spectroscopic Characterization of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine: A Multi-Modal Analytical Whitepaper

Executive Summary The structural validation of heterocyclic pharmacophores requires a rigorous, multi-modal analytical approach to ensure absolute molecular fidelity. This technical whitepaper details the comprehensive s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of heterocyclic pharmacophores requires a rigorous, multi-modal analytical approach to ensure absolute molecular fidelity. This technical whitepaper details the comprehensive spectroscopic characterization (HRMS, ATR-FTIR, and multinuclear NMR) of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine (Chemical Formula: C₁₁H₁₂N₂OS). By synthesizing experimental methodologies with the underlying physicochemical causality, this guide establishes a self-validating framework for researchers and drug development professionals working with substituted 2-aminothiazole scaffolds.

Molecular Architecture & Analytical Rationale

Heterocyclic compounds, particularly 2-aminothiazoles, are privileged scaffolds in medicinal chemistry, frequently utilized for their ability to engage diverse biological targets through hydrogen bonding, π–π stacking, and metal coordination1[1].

The target molecule features a 2-aminothiazole core substituted at the C4 position with a 1,3,4-trisubstituted benzene ring (3-methoxy-4-methylphenyl). This specific architecture presents unique analytical challenges and markers:

  • Electronic Effects: The electron-donating primary amine (-NH₂) at C2 and the extended conjugation from the phenyl ring significantly alter the π-electron delocalization across the thiazole core, directly impacting NMR chemical shifts2[2].

  • Spin Systems: The asymmetric substitution on the phenyl ring creates a distinct AMX spin system in ¹H NMR, providing an unambiguous topological map of the aromatic protons.

Multi-Modal Spectroscopic Workflow

To prevent confirmation bias, structural elucidation must rely on orthogonal techniques. The following workflow ensures that mass, functional groups, and atomic connectivity are independently verified.

AnalyticalWorkflow Sample 4-(3-Methoxy-4-methyl-phenyl) -thiazol-2-ylamine LCMS UHPLC-ESI-HRMS (Mass & Fragmentation) Sample->LCMS FTIR ATR-FTIR Spectroscopy (Functional Groups) Sample->FTIR NMR 1H & 13C NMR (DMSO-d6) (Structural Connectivity) Sample->NMR Data Multi-Spectral Data Integration (Molecular Validation) LCMS->Data [M+H]+ & MS/MS FTIR->Data Vibrational Modes NMR->Data Chemical Shifts

Fig 1. Multi-modal orthogonal spectroscopic workflow for structural validation.

Spectroscopic Characterization & Causality

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: Soft ionization via Electrospray Ionization (ESI) in positive mode is ideal due to the highly basic nature of the thiazole nitrogen and the primary amine, which readily accept protons to form a stable [M+H]⁺ pseudomolecular ion.

Self-Validating Protocol:

  • Calibration: Calibrate the TOF/Orbitrap mass analyzer using a standard tuning mix to achieve a mass accuracy of < 2 ppm.

  • Sample Prep: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL. Operate the ESI source at a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C.

  • MS/MS: Isolate the precursor ion and apply Higher-energy C-trap Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 eV.

Mechanistic Insights: The exact mass of C₁₁H₁₂N₂OS is 220.0670 Da, yielding an expected [M+H]⁺ at m/z 221.0743. Upon collision-induced dissociation, aromatic methyl ethers characteristically lose a methyl radical (•CH₃) to form a stable distonic radical cation. Furthermore, the 2-aminothiazole core is prone to ring opening and the neutral loss of ammonia (NH₃).

Fragmentation M_plus_H [M+H]+ m/z 221.074 Frag1 [M+H - •CH3]•+ m/z 206.050 M_plus_H->Frag1 - •CH3 (Methoxy) Frag2 Thiazole Cleavage m/z ~149.08 M_plus_H->Frag2 Ring Opening Frag3 [M+H - NH3]+ m/z 204.047 M_plus_H->Frag3 - NH3 (Amine)

Fig 2. Proposed ESI-MS/MS collisional fragmentation pathways for the target molecule.

Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Causality & Rationale: Attenuated Total Reflectance (ATR) is utilized over traditional KBr transmission pellets. KBr is inherently hygroscopic; absorbed atmospheric moisture can obscure the critical 3500–3200 cm⁻¹ region where the primary amine (-NH₂) stretching vibrations occur 3[3].

Self-Validating Protocol:

  • Background Check: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Baseline noise must be < 0.01% transmittance.

  • Acquisition: Deposit 2 mg of the solid analyte onto the crystal. Apply consistent pressure via the anvil. Record from 4000 to 400 cm⁻¹. Apply ATR correction algorithms for penetration depth variance.

Mechanistic Insights: The primary amine yields a distinct doublet (symmetric and asymmetric N-H stretching) between 3200–3400 cm⁻¹. The C=N stretch of the thiazole ring appears slightly shifted to ~1620 cm⁻¹ due to the extended conjugation with the phenyl ring, which lowers the bond order.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Causality & Rationale: 2-Aminothiazoles possess a highly polar 2-amino group that forms strong intermolecular hydrogen bonds, often leading to poor solubility and broadened signals in non-polar solvents like CDCl₃. DMSO-d₆ is selected because it acts as a strong hydrogen bond acceptor, disrupting these networks and yielding sharp, well-resolved signals for the NH₂ protons and the thiazole core4[4].

Self-Validating Protocol:

  • Preparation: Dissolve 15 mg of analyte in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v TMS.

  • Validation: Perform 3D Z-axis shimming. Validate magnetic field homogeneity by ensuring the TMS peak width at half-height is < 1.0 Hz.

  • Acquisition: For ¹H, run 16 transients (30° pulse, 2.0 s acquisition). For ¹³C, run 1024 transients with WALTZ-16 proton decoupling.

Mechanistic Insights:

  • Thiazole Core: The π-electron density marks C5 as a primary site for electrophilic substitution, reflecting in a highly shielded C5 carbon (~102 ppm) and a diagnostic H-5 singlet (~7.0 ppm). Conversely, C2 is heavily deshielded (~168 ppm) due to the adjacent electronegative nitrogen and sulfur atoms[2].

  • Phenyl AMX System: The 3-methoxy-4-methyl substitution creates an AMX spin system. H-2' is isolated and appears as a fine doublet (meta coupling, J ~ 1.5 Hz). H-5' shows only ortho coupling (J ~ 7.8 Hz), while H-6' exhibits both (dd, J = 7.8, 1.5 Hz).

Data Synthesis & Tabular Summaries

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.35Doublet (d)1H1.5Phenyl H-2' (meta to H-6')
7.28Doublet of doublets (dd)1H7.8, 1.5Phenyl H-6'
7.15Doublet (d)1H7.8Phenyl H-5' (ortho to H-6')
7.10Broad Singlet (br s)2H-Thiazole -NH₂ (exchangeable)
6.98Singlet (s)1H-Thiazole H-5
3.82Singlet (s)3H-Methoxy (-OCH₃)
2.18Singlet (s)3H-Methyl (-CH₃)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~168.5Quaternary (C=N)Thiazole C2
~157.2Quaternary (C-O)Phenyl C3' (Methoxy-bearing)
~150.1QuaternaryThiazole C4
~133.4QuaternaryPhenyl C1' (Attachment to thiazole)
~130.5CH (Aromatic)Phenyl C5'
~125.8QuaternaryPhenyl C4' (Methyl-bearing)
~118.2CH (Aromatic)Phenyl C6'
~108.4CH (Aromatic)Phenyl C2'
~102.6CH (Aromatic)Thiazole C5
~55.4CH₃ (Aliphatic)Methoxy Carbon (-OCH₃)
~15.8CH₃ (Aliphatic)Methyl Carbon (-CH₃)
Table 3: ATR-FTIR Key Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignment / Functional Group
3410, 3285Medium, Broad DoubletN-H stretching (Primary amine, asymmetric/symmetric)
3110WeakC-H stretching (sp² aromatic)
2955, 2835WeakC-H stretching (sp³ aliphatic from methoxy/methyl)
1620StrongC=N stretching (Thiazole ring)
1590, 1535StrongC=C stretching (Aromatic ring skeleton)
1250StrongC-O-C asymmetric stretching (Aryl ether)
1040MediumC-O-C symmetric stretching (Aryl ether)

Conclusion

The absolute structural confirmation of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine requires the synthesis of orthogonal datasets. HRMS provides the exact molecular formula and foundational connectivity via characteristic •CH₃ radical loss. ATR-FTIR confirms the presence of the primary amine and aryl ether linkages without matrix interference. Finally, ¹H and ¹³C NMR in DMSO-d₆ map the exact topological arrangement of the atoms, leveraging the distinct AMX spin system of the phenyl ring and the highly specific electronic shielding of the thiazole C5 proton. Together, these protocols form a self-validating analytical framework for heterocyclic characterization.

References

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. sjpas.com. 5

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound. chemrxiv.org. 1

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. nih.gov. 4

  • Editorial Note on Organic and Biosynthesis of Thiazoles. hilarispublisher.com. 2

  • Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. mdpi.com. 3

Sources

Foundational

Structural Elucidation and Synthesis of 4-(3-Methoxy-4-methylphenyl)-1,3-thiazol-2-amine

Executive Summary The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The precise structural tuning of this core—such as the incorporation of a 3-methoxy-4-methylphenyl moiety at the C4 position—dramatically alters its steric profile and electronic distribution, optimizing its fit within specific biological targets like kinase hinge regions[2]. This technical guide provides an in-depth analysis of the nomenclature, physicochemical properties, and field-proven synthetic methodologies for the target compound, traditionally known as 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine.

Nomenclature and Structural Elucidation

For regulatory compliance and precise synthetic documentation, compounds must be defined by their systematic nomenclature.

  • Base Scaffold: The core is a five-membered heterocyclic ring containing nitrogen and sulfur at positions 1 and 3, respectively, with an amine group at position 2. This forms the 1,3-thiazol-2-amine base.

  • Substituent: Attached to the C4 position of the thiazole ring is a phenyl group. This phenyl ring is further substituted with a methoxy group (-OCH₃) at position 3 and a methyl group (-CH₃) at position 4.

  • Systematic IUPAC Name: 4-(3-methoxy-4-methylphenyl)-1,3-thiazol-2-amine

Molecular Formula Calculation

The elemental composition is derived directly from the structural components:

  • Carbon (C): 3 (thiazole) + 6 (phenyl) + 1 (methoxy) + 1 (methyl) = 11

  • Hydrogen (H): 1 (thiazole C5) + 2 (amine) + 3 (phenyl C2, C5, C6) + 3 (methoxy) + 3 (methyl) = 12

  • Nitrogen (N): 1 (thiazole) + 1 (amine) = 2

  • Oxygen (O): 1 (methoxy) = 1

  • Sulfur (S): 1 (thiazole) = 1

Molecular Formula: C₁₁H₁₂N₂OS

Quantitative Physicochemical Data

To facilitate drug development profiling, the quantitative structural data is summarized below.

PropertyValueDiagnostic Relevance
Traditional Name 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamineCommon literature identifier.
IUPAC Name 4-(3-methoxy-4-methylphenyl)-1,3-thiazol-2-amineStandardized regulatory identifier.
Molecular Formula C₁₁H₁₂N₂OSEssential for mass spectrometry validation.
Molecular Weight 220.29 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Exact Mass 220.0665 DaTarget m/z for High-Resolution Mass Spectrometry (HRMS).
H-Bond Donors 1 (Primary Amine)Critical for kinase hinge region interaction.
H-Bond Acceptors 4 (Thiazole N/S, Methoxy O, Amine N)Facilitates target protein binding[3].

Pharmacophoric Significance in Drug Development

The 2-aminothiazole core is highly valued in oncology and infectious disease research due to its ability to act as a potent hydrogen bond donor/acceptor system[4]. In kinase inhibitors, the aza-nitrogen and the exocyclic amine frequently form critical hydrogen bonds with the peptide backbone of the kinase hinge region[2]. The addition of the 3-methoxy-4-methylphenyl group provides a hydrophobic shield that occupies adjacent allosteric or hydrophobic pockets, enhancing both target affinity and selectivity.

Pharmacophore Core 2-Aminothiazole Core (H-Bond Donor/Acceptor) Target Kinase Hinge Region (Target Binding) Core->Target Hydrogen Bonds Phenyl Phenyl Ring (Hydrophobic Scaffold) Phenyl->Core C-C Bond Substituents 3-Methoxy & 4-Methyl (Steric/Electronic Tuning) Substituents->Phenyl Inductive Effects

Pharmacophoric mapping of the 2-aminothiazole derivative in target binding.

Experimental Methodology: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, originally developed in 1887, remains the gold standard for constructing the 2-aminothiazole heterocycle[1]. The reaction proceeds via the condensation of an α-haloketone with a thiourea[5].

Mechanistic Workflow

Synthesis Ketone 3-Methoxy-4-methylacetophenone Bromination Step 1: α-Bromination (Br2 or NBS) Ketone->Bromination Intermediate α-Bromo Ketone Intermediate Bromination->Intermediate Condensation Step 2: Condensation (Thiourea, EtOH, Reflux 78°C) Intermediate->Condensation Salt Thiazolium Bromide Salt Condensation->Salt -H2O Neutralization Step 3: Neutralization (NaHCO3 aq) Salt->Neutralization Product 4-(3-Methoxy-4-methylphenyl) -1,3-thiazol-2-amine Neutralization->Product -NaBr, -H2O, -CO2

Step-by-step workflow of the Hantzsch thiazole synthesis for the target compound.

Step-by-Step Protocol & Causality

Step 1: α-Bromination of 3-Methoxy-4-methylacetophenone

  • Procedure: Dissolve 1.0 equivalent of 3-methoxy-4-methylacetophenone in glacial acetic acid. Add 1.05 equivalents of molecular bromine (Br₂) dropwise at room temperature. Monitor via Thin Layer Chromatography (TLC).

  • Causality: The enolizable ketone undergoes electrophilic halogenation at the alpha-carbon. This creates a highly reactive electrophilic center (the α-haloketone), which is strictly required for the subsequent nucleophilic attack by the sulfur atom of thiourea[5].

Step 2: Bimolecular Condensation and Cyclization

  • Procedure: To the crude α-bromoketone, add 1.2 equivalents of thiourea. Reflux the mixture in ethanol (78°C) for 2–4 hours[1].

  • Causality: Ethanol is selected as the solvent because it provides optimal solubility for both the polar thiourea and the organic intermediate. Furthermore, its boiling point (78°C) supplies the precise thermal energy required to drive the dehydration step of the cyclization[6]. The reaction initiates via the nucleophilic attack of the thiourea sulfur on the alpha-carbon, followed by intramolecular cyclization between the amine and the carbonyl group[1].

Step 3: Workup and Free-Base Isolation

  • Procedure: Cool the reaction mixture to room temperature. Suspend the resulting crude solid in ice water and neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) until a pH of 7-8 is achieved[6].

  • Causality: The generation of hydrobromic acid (HBr) during cyclization protonates the newly formed basic aminothiazole ring, resulting in a thiazolium bromide salt. Neutralization with a mild base (NaHCO₃) deprotonates the salt, yielding the water-insoluble free base, which precipitates out and can be easily isolated via vacuum filtration[6].

Self-Validating Analytical Signatures

To ensure scientific integrity, the synthesized compound must be validated against expected spectroscopic signatures.

Analytical MethodExpected SignatureDiagnostic Purpose
¹H NMR (DMSO-d₆) ~7.0–7.5 ppm (m, 3H)Validates the 3,4-disubstituted phenyl ring pattern.
¹H NMR (DMSO-d₆) ~6.9 ppm (s, 1H)Validates the isolated C5 proton on the newly formed thiazole ring.
¹H NMR (DMSO-d₆) ~7.1 ppm (br s, 2H)Confirms the presence of the primary amine (-NH₂).
¹H NMR (DMSO-d₆) ~3.8 ppm (s, 3H)Confirms the structural integrity of the methoxy (-OCH₃) group.
LC-MS (ESI+) m/z 221.07 [M+H]⁺Confirms the exact mass of the synthesized compound.

References

  • Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers - Benchchem. 1

  • Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed. 4

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. 3

  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N - Benchchem. 6

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. 2

  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives - Clockss. 5

Sources

Exploratory

The 2-Aminothiazole Scaffold: A Technical Whitepaper on its Discovery, Synthesis, and Medicinal Chemistry

Abstract: The thiazol-2-ylamine (2-aminothiazole) moiety is universally recognized as a "privileged scaffold" in medicinal chemistry. From its initial synthesis in the late 19th century to its current status as the core...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The thiazol-2-ylamine (2-aminothiazole) moiety is universally recognized as a "privileged scaffold" in medicinal chemistry. From its initial synthesis in the late 19th century to its current status as the core pharmacophore in blockbuster FDA-approved drugs, this five-membered heterocyclic amine has revolutionized targeted therapeutics. As application scientists, we must understand not only the synthetic methodologies used to construct this ring but also the profound Structure-Activity Relationships (SAR) and metabolic liabilities (toxicophores) that dictate its clinical viability. This whitepaper provides an in-depth, self-validating guide to the chemistry, biological application, and rational design of 2-aminothiazole derivatives.

Historical Context and Evolution

First synthesized by Arthur Hantzsch in 1887, the 2-aminothiazole ring was initially utilized as an intermediate for dyes and chemical accelerators [1]. However, its unique electronic properties—specifically the presence of both sulfur and nitrogen heteroatoms capable of diverse non-covalent interactions (hydrogen bonding, π

π stacking, and metal chelation)—soon caught the attention of pharmacologists.

The transition of 2-aminothiazole into medicinal chemistry began in earnest with the development of early sulfa drugs (e.g., sulfathiazole) and was later cemented by its inclusion in third-generation cephalosporin antibiotics like Cefdinir, H2-receptor antagonists like Famotidine, and NSAIDs like Meloxicam 1. Today, it is a critical component in advanced oncology, acting as the hinge-binding motif in kinase inhibitors such as Dasatinib and Alpelisib 2.

Chemical Synthesis: The Hantzsch Protocol and Green Innovations

The classical Hantzsch thiazole synthesis involves the condensation of an α -haloketone with a thiourea. While robust, the classical method requires handling highly lachrymatory and toxic α -halocarbonyls. To circumvent this, modern application scientists employ a Cu(II)-Iodine catalyzed one-pot synthesis .

Causality of Experimental Choices

By utilizing methyl aryl ketones and thiourea in the presence of catalytic iodine and Copper(II) acetate, we generate the α -iodoketone in situ. The causality here is two-fold:

  • Safety & Efficiency: It evades the direct use of noxious α -halocarbonyls.

  • Catalytic Regeneration: Cu(II) oxidizes the byproduct iodide back to iodine, creating a self-sustaining catalytic cycle that requires only 10 mol% of I2​ rather than stoichiometric amounts 3. Polyethylene glycol (PEG-400) is selected as the solvent because it is eco-friendly and easily supports the solubilization of both organic substrates and inorganic salts.

G Ketone Methyl Aryl Ketone AlphaIodo In situ α-Iodoketone Ketone->AlphaIodo Halogenation Iodine Catalytic I2 + Cu(II) Iodine->AlphaIodo Catalysis NucleoAttack Nucleophilic Attack AlphaIodo->NucleoAttack Thiourea Thiourea Thiourea->NucleoAttack Cyclization Intramolecular Cyclization NucleoAttack->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 2-Aminothiazole Derivative Dehydration->Product

Caption: Cu(II)-Iodine Catalyzed One-Pot Hantzsch Synthesis Mechanism

Self-Validating Protocol: Cu(II)-Iodine Catalyzed Synthesis
  • Reagent Preparation: In a round-bottom flask, combine 1.0 mmol of the target methyl aryl ketone and 1.0 mmol of thiourea.

  • Catalyst Addition: Add 10 mol% of Iodine ( I2​ ) and 10 mol% of Copper(II) acetate. Validation checkpoint: The reaction mixture will maintain a steady rate of conversion without stalling, proving the Cu(II)-mediated recycling of iodide to iodine.

  • Solvent Integration: Suspend the mixture in 2 mL of PEG-400.

  • Thermal Activation: Heat the mixture to 80°C with continuous magnetic stirring. Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent. Disappearance of the ketone spot (typically 2–4 hours) indicates completion.

  • Workup: Cool to room temperature. Extract the mixture with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Validation: Recrystallize the crude product from ethanol. Validate the structure via 1H NMR; the successful formation of the 2-aminothiazole ring is definitively confirmed by the presence of a characteristic singlet at ~7.0 ppm, corresponding to the C5-H proton of the thiazole ring.

Structure-Activity Relationship (SAR) and Biological Profiling

The biological activity of 2-aminothiazole derivatives is highly tunable based on the nature and position of substituents on the thiazole ring.

In oncology, the 2-aminothiazole core acts as a potent ATP-competitive inhibitor. For example, in Dasatinib, the 2-aminothiazole moiety forms critical hydrogen bonds with the hinge region of the BCR-ABL and SRC kinases, arresting cellular proliferation in Chronic Myeloid Leukemia (CML) 2. Beyond oncology, researchers have engineered highly lipophilic 2-aminothiazole derivatives capable of crossing the blood-brain barrier to target prion-infected neuroblastoma cells 4.

Quantitative SAR Data Summary
Compound / DerivativeTarget / Disease ModelKey Structural ModificationQuantitative Efficacy
Dasatinib (FDA Approved)BCR-ABL / SRC KinasesN-(2-chloro-6-methylphenyl) substitution IC50​ ≈ 11.08 µM (K563 assay)*
4,5-Butylidene-2-aminothiazole H1299 / SHG-44 Cancer Cells4,5-butylidene ring fusion IC50​ = 4.03 – 4.89 µM
Compound 27 (Prion Lead)ScN2a-cl3 (Prion-infected cells)5-methylpyridin-2-yl & 3-phenylisoxazol-5-yl EC50​ = 0.94 µM (Brain conc. ~25 µM)

*Note: Dasatinib exhibits sub-nanomolar affinity at the isolated kinase level; the 11.08 µM value reflects specific comparative whole-cell K563 viability assays cited in recent literature 2.

G Dasatinib Dasatinib (2-Aminothiazole) BCR_ABL BCR-ABL Tyrosine Kinase Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases Dasatinib->SRC Inhibits Apoptosis Apoptosis Induction Dasatinib->Apoptosis Triggers via Kinase Arrest STAT5 STAT5 Pathway BCR_ABL->STAT5 Activates (Blocked) AKT PI3K/AKT Pathway BCR_ABL->AKT Activates (Blocked) Proliferation Cell Proliferation STAT5->Proliferation Promotes (Blocked) AKT->Proliferation Promotes (Blocked)

Caption: BCR-ABL and SRC Kinase Inhibition Pathway Modulated by Dasatinib

Toxicophore Considerations and Metabolic Engineering

A critical responsibility in drug design is recognizing and mitigating metabolic liabilities. The unsubstituted 2-aminothiazole ring is classified as a known toxicophore 5.

The Causality of Toxicity

The toxic effect is primarily realized via Cytochrome P450-mediated C4-C5 epoxidation . This epoxidation-diol pathway generates highly electrophilic reactive metabolites that can covalently bind to hepatic proteins, leading to severe adverse drug reactions (ADRs) and hepatotoxicity.

Engineering the Solution

The presence of an aminothiazole moiety does not guarantee toxicity if rationally designed. As application scientists, we engineer this liability out by introducing steric bulk at the C4 or C5 positions. For example, placing a methyl, phenyl, or butylidene group at position 4 or 5 makes the epoxidation sterically unfavorable. Consequently, the metabolic pathway is forcibly redirected toward the formation of non-toxic intermediates, preserving the compound's safety profile while maintaining its target affinity 5.

Conclusion

The 2-aminothiazole scaffold remains one of the most versatile and powerful tools in the medicinal chemist's arsenal. By leveraging green synthetic methodologies like the Cu(II)-Iodine catalyzed Hantzsch reaction, and by applying strict SAR and toxicophore-avoidance principles, researchers can continue to exploit this privileged structure to discover novel therapeutics for oncology, infectious diseases, and neurodegenerative disorders.

References

  • A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives - Current Organic Chemistry (Bentham Direct). Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - Med Chem Res (NIH/PMC). Available at: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - ResearchGate. Available at: [Link]

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine

Executive Summary & Mechanistic Rationale The compound 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine (CAS: 886367-47-1) represents a highly privileged pharmacophore in modern drug discovery. The 2-aminothiazole scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine (CAS: 886367-47-1) represents a highly privileged pharmacophore in modern drug discovery. The 2-aminothiazole scaffold serves as the structural foundation for numerous FDA-approved kinase inhibitors, most notably the pan-Src/Abl inhibitor Dasatinib[1]. Furthermore, recent structural biology studies have identified aryl 2-aminothiazoles as potent allosteric modulators of constitutively active kinases such as CK2, stabilizing them in an inactive conformation without competing directly with ATP[2].

When designing an in vitro assay protocol for this compound, the experimental architecture must account for its dual potential as either an ATP-competitive hinge-binder or a non-competitive allosteric modulator. The 2-amino group typically acts as a critical hydrogen bond donor to the kinase hinge region, while the 3-methoxy-4-methyl-phenyl moiety provides hydrophobic bulk designed to occupy adjacent specificity pockets or the DFG-out allosteric site[2],[1].

This application note provides a comprehensive, self-validating in vitro workflow to evaluate the biochemical potency, cellular efficacy, and mechanistic target engagement of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine.

Mechanism Cmpd 4-(3-Methoxy-4-methyl-phenyl) -thiazol-2-ylamine Kinase Target Kinase (e.g., Src / CK2) Cmpd->Kinase Inhibits Apoptosis Apoptosis Induction Cmpd->Apoptosis Triggers Signaling Downstream Signaling (AKT / STAT3) Kinase->Signaling Phosphorylation Proliferation Tumor Proliferation Signaling->Proliferation Promotes Proliferation->Apoptosis Blocked

Fig 1. Mechanistic pathway of 2-aminothiazole-mediated kinase inhibition and apoptosis.

Experimental Workflow Design

To ensure scientific integrity and eliminate false positives (such as pan-assay interference or solvent toxicity), the evaluation of this compound must follow a strict orthogonal validation sequence: Biochemical Assessment Cellular Phenotype Mechanistic Target Engagement.

Workflow P1 1. Compound Prep (DMSO Stock) P2 2. Cell-Free Assay (IC50) P1->P2 P3 3. Cell Viability (MTT GI50) P2->P3 P4 4. Western Blot (Target Engagement) P3->P4

Fig 2. Sequential in vitro assay workflow for validating 2-aminothiazole efficacy.

Step-by-Step Methodologies

Protocol A: Cell-Free Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to determine the absolute biochemical IC50​ . ATP concentrations must be strictly maintained at the apparent Km​ for the specific kinase. If ATP is too high, competitive 2-aminothiazole inhibitors will appear artificially weak; if too low, the signal-to-noise ratio degrades. Dithiothreitol (DTT) is included to prevent the oxidation of catalytic cysteine residues, which would otherwise artificially inactivate the enzyme.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Compound Stock: 10 mM in 100% anhydrous DMSO.

  • Positive Control: Dasatinib (Src) or Silmitasertib/CX-4945 (CK2)[1],[2].

Step-by-Step Procedure:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the compound into a 384-well low-volume assay plate. The final DMSO concentration must be exactly 1% to prevent solvent-induced protein denaturation.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., Src or CK2) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature. Note: This pre-incubation allows allosteric modulators to stabilize the inactive conformation before ATP introduction.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP at Km​ ).

  • Incubation & Detection: Incubate for 60 minutes at 25°C. Stop the reaction by adding 10 µL of TR-FRET detection buffer (containing EDTA to chelate Mg2+ and halt catalysis, plus Europium-labeled anti-phospho antibodies).

  • Read: Measure fluorescence emission at 615 nm and 665 nm using a microplate reader. Calculate the FRET ratio (665/615).

Protocol B: Cell Viability Assay (MTT)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump dynamics. The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase, serving as a reliable proxy for cell viability and proliferation.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116, or K562) at 3,000 cells/well in a 96-well plate using 100 µL of complete media (RPMI-1640 + 10% FBS). Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Dilute the compound in media to achieve final concentrations ranging from 0.01 µM to 100 µM. Critical: Ensure the final DMSO concentration does not exceed 0.1%. Higher DMSO levels induce basal cytotoxicity, confounding the GI50​ calculation.

  • Incubation: Expose cells to the compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the crystals. Agitate for 10 minutes.

  • Read: Measure absorbance at 570 nm. Normalize data against the vehicle control (0.1% DMSO) to calculate the GI50​ .

Protocol C: Mechanistic Target Engagement (Western Blot)

Causality & Rationale: To prove that the observed cell death is a direct result of the compound hitting its intended target (and not off-target toxicity), we must quantify the suppression of downstream phosphorylation events (e.g., p-Src or p-STAT3).

Step-by-Step Procedure:

  • Lysate Preparation: Treat cells with the compound at and the calculated GI50​ for 4 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (Sodium Orthovanadate and NaF are mandatory to preserve phosphorylation states).

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Blotting: Transfer to a PVDF membrane. Block with 5% BSA (do not use milk, as casein contains phosphoproteins that cause high background).

  • Probing: Probe with primary antibodies against the target kinase (total and phospho-specific) overnight at 4°C.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Image and perform densitometry, normalizing the phospho-signal to the total protein signal.

Expected Data & Quantitative Benchmarks

Based on the pharmacological profile of structurally analogous 2-aminothiazole derivatives[2],[1], the following table summarizes the anticipated quantitative benchmarks for a successful assay run with 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine.

Assay TypeParameter MeasuredExpected Range for 2-AminothiazolesPositive Control Benchmark
TR-FRET Kinase Assay Biochemical IC50​ 0.05 µM – 5.0 µMDasatinib: < 0.005 µM[1]
MTT Viability (K562) Cellular GI50​ 1.0 µM – 15.0 µMDasatinib: 0.01 µM
MTT Viability (MCF-7) Cellular GI50​ 5.0 µM – 25.0 µMSilmitasertib: 2.5 µM[2]
Western Blot Target Phosphorylation> 50% reduction at 5×GI50​ > 90% reduction

Note: The variance between biochemical IC50​ and cellular GI50​ is expected and represents the compound's cellular penetrance and the presence of competing intracellular ATP (~1-5 mM).

Sources

Application

Application Notes and Protocols for the Kinase Inhibitor 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine as a potential kinase inhibitor....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine as a potential kinase inhibitor. The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including the inhibition of protein kinases implicated in oncogenesis.[1][2] This guide outlines the scientific rationale, detailed experimental protocols, and data interpretation for characterizing the inhibitory activity of this compound. The protocols provided herein are established methodologies for in vitro and cell-based kinase assays, designed to ensure robust and reproducible results.

Introduction: The Rationale for Targeting Kinases with Thiazole Derivatives

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminothiazole core is a well-established pharmacophore in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of several clinically approved drugs.[2]

The compound 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine incorporates this key 2-aminothiazole moiety, with substitutions on the phenyl ring that may confer selectivity and potency towards specific kinase targets. The methoxy and methyl groups can influence the compound's electronic properties and steric interactions within the kinase active site, potentially leading to a unique inhibitory profile. While the specific kinase targets of this particular molecule are under active investigation, its structural alerts suggest a high probability of interaction with the kinase superfamily.[3]

This guide provides a framework for the initial characterization of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine, from initial in vitro kinase profiling to validation in cell-based models.

In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its activity against a purified enzyme. In vitro kinase assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a specific kinase.

Rationale for In Vitro Kinase Assays
  • Direct Target Engagement: Directly measures the interaction between the inhibitor and the kinase enzyme, independent of cellular factors.

  • Determination of IC50: Allows for the quantitative determination of the half-maximal inhibitory concentration (IC50), a key parameter for assessing compound potency.

  • Selectivity Profiling: Can be performed in a high-throughput format against a panel of kinases to determine the inhibitor's selectivity profile.

Protocol: In Vitro Kinase Assay (Radiometric Format)

This protocol describes a standard radiometric filter-binding assay, a robust and sensitive method for measuring kinase activity.[4]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (protein or peptide)

  • 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • 10% Phosphoric acid

  • Filter plates (e.g., 96-well glass fiber)

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, purified kinase, and substrate.

  • Inhibitor Addition: Add the serially diluted compound to the reaction wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: Terminate the reaction by spotting the reaction mixture onto the filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will flow through.

  • Washing: Wash the filter plate multiple times with 10% phosphoric acid to remove any remaining unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

The raw data (counts per minute, CPM) is used to calculate the percent inhibition for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Hill Slope Describes the steepness of the dose-response curve.
A measure of how well the curve fits the data.

Cell-Based Assays for Kinase Inhibition

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a cellular context, and exert a biological effect.

Rationale for Cell-Based Assays
  • Cellular Potency: Determines the compound's efficacy in a more physiologically relevant environment.

  • Target Engagement Verification: Confirms that the compound inhibits the target kinase within the cell.

  • Downstream Signaling Effects: Allows for the assessment of the inhibitor's impact on downstream signaling pathways.

Protocol: Western Blotting for Phosphoprotein Levels

This protocol is designed to assess the inhibition of a specific kinase by measuring the phosphorylation state of its downstream substrate.[5][6][7][8]

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine for a specified duration. Include a DMSO control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5][8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Data Analysis and Interpretation

The band intensities on the Western blot are quantified using image analysis software. The level of the phosphorylated protein is normalized to the level of the total protein for each treatment condition. A decrease in the ratio of phosphorylated to total protein with increasing inhibitor concentration indicates target engagement and inhibition.

Cellular Proliferation Assay

To assess the functional consequence of kinase inhibition, a cell proliferation assay can be performed. This assay measures the compound's ability to inhibit the growth of cancer cell lines that are dependent on the activity of the target kinase.

Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine for 48-72 hours. Include a DMSO control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the DMSO control. The GI50 (concentration for 50% growth inhibition) can be determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Data Analysis & Interpretation a Compound Synthesis & Solubilization b In Vitro Kinase Assay (Radiometric) a->b c IC50 Determination b->c d Cell Line Selection & Culture c->d Proceed with potent compounds g Dose-Response Curves c->g e Western Blot for Phospho-Substrate d->e f Cell Proliferation Assay (MTT) d->f e->f Correlate target inhibition with cell growth h GI50 Determination f->h G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Target Kinase Target Kinase Receptor Tyrosine Kinase (RTK)->Target Kinase Activates Substrate Substrate Target Kinase->Substrate Phosphorylates Phospho-Substrate Phospho-Substrate Cell Proliferation Cell Proliferation Phospho-Substrate->Cell Proliferation Promotes Inhibitor 4-(3-Methoxy-4-methyl-phenyl) -thiazol-2-ylamine Inhibitor->Target Kinase Inhibits

Sources

Method

Experimental setup for antimicrobial testing of thiazole derivatives.

Application Note: Advanced Antimicrobial Profiling of Thiazole Derivatives Scientific Context & Rationale Thiazole derivatives, including benzothiazoles and phenylthiazoles, have emerged as highly versatile scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Antimicrobial Profiling of Thiazole Derivatives

Scientific Context & Rationale

Thiazole derivatives, including benzothiazoles and phenylthiazoles, have emerged as highly versatile scaffolds in antimicrobial drug discovery[1]. Their unique amphiphilic nature allows them to easily permeate bacterial cell membranes, leading to cytoplasm leakage, physiological disturbances, and bacterial apoptosis[2]. Furthermore, the presence of a low-lying C–S σ* orbital creates regions of low electron density (σ-holes) on the sulfur atom, which significantly enhances drug-target interactions[1].

Recent structure-activity relationship (SAR) studies demonstrate that thiazole-containing compounds can exert their antibacterial effects through multiple mechanisms, including binding to lipid II (inhibiting cell wall synthesis) and inhibiting DNA gyrase[3]. Because of these multifaceted mechanisms, establishing a rigorous, self-validating experimental setup is critical to accurately profile their efficacy against both planktonic cells and sessile biofilm communities[1].

MoA Thiazole Thiazole Derivative Membrane Bacterial Cell Membrane (Amphiphilic Penetration) Thiazole->Membrane Permeation Target1 Lipid II Binding (Cell Wall Inhibition) Membrane->Target1 Gram-positive focus Target2 DNA Gyrase Inhibition (Nucleic Acid Disruption) Membrane->Target2 Broad-spectrum Death Bacterial Apoptosis / Lysis Target1->Death Peptidoglycan failure Target2->Death DNA supercoiling blocked

Primary mechanisms of action for thiazole-containing antimicrobial compounds.

Experimental Design & Causality

To systematically evaluate novel thiazole compounds, the experimental pipeline must transition from standardized primary screening to complex phenotypic assays.

  • Primary Screening (MIC): We utilize the Broth Microdilution method as defined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4]. This method is chosen over agar diffusion because thiazole derivatives often possess hydrophobic properties that impede uniform diffusion through agar, leading to false-negative susceptibility results. Broth microdilution provides precise, quantitative Minimum Inhibitory Concentration (MIC) values[4].

  • Secondary Screening (Time-Kill): MIC only indicates growth inhibition. Time-kill kinetics are required to establish whether the thiazole derivative is bacteriostatic or bactericidal (defined as a ≥3 log10 reduction in CFU/mL)[3].

  • Tertiary Screening (Biofilms): Since thiazole and benzothiazole derivatives have shown distinct promise in penetrating exopolysaccharide matrices, evaluating their biofilm eradication capability is essential for clinical translation[1].

Workflow Prep Thiazole Compound Prep (DMSO Stock) MIC Primary Screening: MIC Broth Microdilution Prep->MIC Dilution TimeKill Secondary Screening: Time-Kill Kinetics MIC->TimeKill Active Compounds Biofilm Biofilm Eradication (Crystal Violet/Resazurin) MIC->Biofilm Biofilm Strains MoA Mechanism of Action (Lipid II / DNA Gyrase) TimeKill->MoA Bactericidal Profiling Biofilm->MoA Anti-biofilm Profiling

Workflow for the antimicrobial evaluation of novel thiazole derivatives.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Self-Validating System: This protocol incorporates three internal controls to ensure data integrity: a Sterility Control (validates aseptic technique), a Growth Control (validates bacterial viability), and a Solvent Control (ensures the vehicle, DMSO, does not contribute to observed toxicity).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized thiazole derivative in 100% DMSO to create a 10 mg/mL stock solution.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) per CLSI M07 standards[4].

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the thiazole compound in CAMHB. The final test concentrations should range from 128 µg/mL down to 0.25 µg/mL. Crucial: Ensure the final DMSO concentration in all wells does not exceed 1% v/v to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Suspend isolated colonies of the target strain (e.g., MRSA) in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well (total well volume = 100 µL). Include the following controls:

    • Growth Control: 50 µL CAMHB + 50 µL inoculum.

    • Sterility Control: 100 µL CAMHB only.

    • Solvent Control: 50 µL CAMHB with 1% DMSO + 50 µL inoculum.

  • Readout: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the thiazole derivative that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Kinetics Assay

Causality: To determine the pharmacodynamic profile of the thiazole derivative and classify it as bactericidal or bacteriostatic[3].

Step-by-Step Methodology:

  • Prepare CAMHB containing the thiazole derivative at 1×, 2×, and 4× the determined MIC.

  • Inoculate the broth with the test organism to a final concentration of 5 × 10⁵ CFU/mL.

  • Incubate the cultures at 37°C with shaking (150 rpm).

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile saline and plate 10 µL spots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates for 24 hours and count the colonies to calculate CFU/mL.

  • Validation: A compound is considered bactericidal if it achieves a ≥3 log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum within 24 hours.

Protocol 3: Biofilm Eradication Assay

Causality: Thiazole compounds have a high affinity for lipids and can penetrate the extracellular polymeric substance (EPS) of biofilms[2].

Step-by-Step Methodology:

  • Grow biofilm-forming strains (e.g., P. aeruginosa or S. aureus) in Tryptic Soy Broth (TSB) supplemented with 1% glucose in a 96-well flat-bottom plate for 24 hours at 37°C to establish a mature biofilm.

  • Carefully wash the wells three times with Phosphate-Buffered Saline (PBS) to remove planktonic cells.

  • Add fresh TSB containing varying concentrations of the thiazole derivative (ranging from 1× to 8× MIC) and incubate for an additional 24 hours.

  • Wash the wells again with PBS.

  • Metabolic Readout: Add 100 µL of Resazurin solution (0.01%) to each well. Incubate in the dark for 2 hours. Viable biofilm cells will reduce the blue resazurin to pink resorufin. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Biomass Readout: Alternatively, stain the remaining biofilm with 0.1% Crystal Violet for 15 minutes, wash, solubilize with 33% acetic acid, and measure absorbance at 590 nm.

Data Presentation

The following tables illustrate how quantitative data from these assays should be structured to facilitate comparison between different thiazole derivatives and standard antibiotics.

Table 1: Representative MIC Profiling of Thiazole Derivatives

Compound IDSubstitutionS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)Interpretation
Thiazole-A2-Phenyl4.032.0Strong Gram-positive activity
Thiazole-B4-Methyl, 2-Phenyl2.016.0Enhanced lipophilicity improves MIC
Thiazole-CBenzofused (Benzothiazole)1.08.0Broad-spectrum potential
VancomycinN/A (Control)1.0>128Standard Gram-positive control
DMSO (1%)N/A (Solvent)No InhibitionNo InhibitionValidates solvent non-toxicity

Table 2: Time-Kill Kinetics Summary (Log10 Reduction at 24h)

CompoundConcentrationInitial Inoculum (Log10 CFU/mL)24h Count (Log10 CFU/mL)Log10 ReductionClassification
Thiazole-B1× MIC5.84.11.7Bacteriostatic
Thiazole-B4× MIC5.82.53.3Bactericidal
Thiazole-C1× MIC5.82.13.7Bactericidal
Control0 µg/mL5.89.2N/A (Growth)N/A

References

  • Clinical & Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI, 2024.[Link]

  • Nocentini, A., et al. "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance." Journal of Medicinal Chemistry, 2020.[Link]

  • Zhang, Y., et al. "Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus." ACS Infectious Diseases, 2024.[Link]

  • Al-Ostoot, F. H., et al. "The Potential of Thiazole Derivatives as Antimicrobial Agents." MDPI Molecules, 2022.[Link]

Sources

Application

HPLC analytical method for 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine purity

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine Purity Introduction: The Analytical Imperative for Novel Thiazole Derivat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine Purity

Introduction: The Analytical Imperative for Novel Thiazole Derivatives

Substituted 2-aminothiazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] The specific compound, 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine, represents a novel molecule of interest for which purity is a critical quality attribute. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for guaranteeing safety, efficacy, and reproducibility in drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the separation, identification, and quantification of components within a mixture, making it indispensable for purity analysis.[1][3] This application note presents a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for determining the purity of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine. The narrative explains the rationale behind the methodological choices and provides a comprehensive protocol for implementation and validation in a research or quality control setting.

Part 1: Foundational Principles of the Analytical Method

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. The target molecule, 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine, possesses several key structural features that guide the selection of chromatographic conditions:

  • Aromatic Systems: The presence of both a substituted phenyl ring and a thiazole ring provides strong chromophores, making UV-Vis detection highly suitable.

  • Hydrophobicity: The aromatic rings and methyl group impart significant non-polar character, suggesting that reversed-phase chromatography will be an effective separation mode.

  • Basic Amine Group: The 2-aminothiazole moiety contains a basic primary amine. The pKa of this group will influence its ionization state depending on the mobile phase pH. Controlling the pH is crucial for achieving symmetrical peak shapes and reproducible retention times.

Based on these characteristics, a reversed-phase HPLC method using a C18 stationary phase, an acetonitrile/water mobile phase, and a Photo Diode Array (PDA) detector was developed.

Rationale for Chromatographic Component Selection
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the most widely used stationary phase in reversed-phase HPLC, providing excellent retention for a broad range of non-polar to moderately polar compounds.[4][5] Its hydrophobic nature interacts effectively with the aromatic and alkyl portions of the analyte, making it the logical first choice for method development.[5][6]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally has a higher elution strength in reversed-phase chromatography, leading to shorter run times.[7][8][9] It also possesses a lower UV cutoff (around 190 nm) and generates lower backpressure compared to methanol/water mixtures, which is advantageous for system longevity and detection sensitivity.[8][10]

    • Aqueous Component & pH Modifier: To ensure consistent protonation of the basic amine group and prevent peak tailing, the mobile phase pH must be controlled. An acidic modifier, 0.1% Orthophosphoric Acid (OPA) in water, is used. Operating at a low pH (typically around 2-3) ensures the amine is consistently in its protonated, more polar form, leading to sharp, symmetrical peaks and stable retention. A similar approach has been successfully used for other aminothiazole derivatives.[11][12]

  • Detector: A Photo Diode Array (PDA) detector, also known as a Diode Array Detector (DAD), is the ideal choice.[13][14] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector simultaneously records the absorbance across a wide spectrum.[3][15][16] This capability offers two significant advantages:

    • Optimal Wavelength Selection: The maximum absorbance wavelength (λmax) of the analyte can be easily determined from the UV spectrum to maximize sensitivity.

    • Peak Purity Analysis: The detector can compare UV spectra across an eluting peak. Spectral homogeneity provides strong evidence of peak purity, a critical function for an impurity profiling method.[16]

Part 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis.

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of concentrated Orthophosphoric Acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (approx. 1 mg/mL): Accurately weigh approximately 10 mg of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Protocol 2: HPLC System Configuration and Execution

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA/DAD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 30% to 80% B; 20-25 min: 80% to 30% B; 25-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD
Detection Wavelength Monitor at 275 nm (Verify λmax from spectrum)
Data Acquisition Time 25 minutes
Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A & B) and Diluent prep_std Prepare Standard Solution prep_mobile->prep_std prep_sample Prepare Sample Solution prep_std->prep_sample setup_hplc Set up HPLC System Parameters prep_sample->setup_hplc equilibrate Equilibrate Column setup_hplc->equilibrate inject Inject Blank, Standard, and Sample equilibrate->inject acquire Acquire Data inject->acquire integrate Integrate Chromatograms acquire->integrate identify Identify Main Peak integrate->identify calculate Calculate % Purity identify->calculate report Generate Report calculate->report

Caption: General workflow for the HPLC purity analysis of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine.

Protocol 3: Data Analysis
  • System Suitability: Before sample analysis, inject the Working Standard Solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

  • Identification: The retention time of the main peak in the sample chromatogram should match that of the main peak in the standard chromatogram.

  • Purity Calculation: The purity is calculated using the area percent method. This method assumes that all impurities have a similar detector response to the main component.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Method Validation Protocol

To ensure the analytical method is fit for its intended purpose, it must be validated according to international standards, such as the ICH Q2(R2) guidelines.[17][18][19][20] A validated method provides assurance of its reliability, accuracy, and precision.[17][21]

Validation_Structure cluster_quantitative Quantitative Attributes cluster_qualitative Qualitative & Performance Attributes center Validated HPLC Method Accuracy Accuracy (% Recovery) center->Accuracy Closeness to True Value Precision Precision (% RSD) center->Precision Reproducibility Linearity Linearity (r²) center->Linearity Correlation Specificity Specificity center->Specificity Discrimination Robustness Robustness center->Robustness Reliability under change LOD LOD Precision->LOD Range Range Linearity->Range LOQ LOQ LOD->LOQ

Caption: Interrelationship of key validation parameters for an HPLC analytical method.

The following table outlines the validation experiments and their typical acceptance criteria.

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), standard, and sample solutions. Spike the sample with known impurities if available.The main peak should be free from interference from any other components at its retention time.
Linearity Prepare at least five concentrations of the standard across a range (e.g., 50% to 150% of the working concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).RSD for precision at the LOQ should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits. Retention times may shift but resolution should be maintained.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the purity determination of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine. The method is built upon established principles of reversed-phase chromatography and leverages a C18 column with a gradient elution of acetonitrile and acidified water, coupled with PDA detection. The detailed protocols for execution and validation, guided by ICH standards, ensure that the method is robust, reliable, and fit for purpose in a regulated or research environment. By explaining the causality behind each experimental choice, this guide empowers researchers and scientists to implement and adapt this method with confidence.

References

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu.

  • Diode Array Detector HPLC | DAD. SCION Instruments.

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc.

  • Types of HPLC Detectors. Phenomenex.

  • Hopkins, T. The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Technology Networks.

  • Why does Acetonitrile have higher elution strength than methanol? Pharma Growth Hub.

  • Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare.

  • Mathur, A., et al. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online.

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio.

  • HPLC Analysis with Diode Array Detection. Contract Testing.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

  • 8. Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque, Inc.

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • How It Works: UV Detection for HPLC. LCGC International.

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International.

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.

  • Developing HPLC Methods. MilliporeSigma.

  • Börnick, H., et al. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed.

  • Basavanakatti, V.S., et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials, Inc.

  • What are C18 HPLC columns? GL Sciences.

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. SpringerLink.

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate.

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Aminothiazole Compounds. BenchChem.

  • (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate.

  • Method for HPLC Analysis of 6 Aromatic Acids and Alcohols on Amaze Aromatic Stationary Phases. HELIX Chromatography.

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions.

  • 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem.

  • El-Damasy, A.K., et al. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances.

  • CAS 43229-65-8: 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine. Molbase.

  • (3-Methoxy-4-oxazol-5-yl-phenyl)-(4-phenyl-thiazol-2-yl)-amine. PubChem.

  • Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST WebBook.

  • 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine. ChemScene.

  • 6-[(4-methoxyphenyl)methyl]-3-thiophen-3-yl-[13][14][22]triazolo[3,4-b][7][14][22]thiadiazole. LookChem.

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI.

  • 2-Thiazolamine, 4-phenyl-. NIST WebBook.

  • 4-Methoxymeloxicam. USP Store.

  • 2-(4-(4-METHOXY-PHENYL)-THIAZOL-2-YL)-ACRYLONITRILE AldrichCPR. Sigma-Aldrich.

  • 2-([4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]METHYL). ChemicalBook.

  • N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide. Chemsrc.

  • 2-thiazolamine, 4-(4-methoxyphenyl)-n-methyl-5-(3-pyridinyl). PubChem.

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Method

Safe handling and storage procedures for aminothiazole compounds

Application Note: Advanced Safe Handling, Storage, and Containment Protocols for Aminothiazole Compounds Introduction & Mechanistic Rationale Aminothiazole (2-Aminothiazole, CAS: 96-50-4) is a fundamental heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Safe Handling, Storage, and Containment Protocols for Aminothiazole Compounds

Introduction & Mechanistic Rationale

Aminothiazole (2-Aminothiazole, CAS: 96-50-4) is a fundamental heterocyclic building block utilized extensively in the synthesis of biologically active molecules, including sulfur agents, biocides, antibiotics, and thyroid inhibitors[1]. Despite its broad synthetic utility, aminothiazole presents significant occupational hazards. It is classified as an acute oral toxicant (Category 4) and acts as a potent irritant to the respiratory tract, skin, and eyes[2][3].

The Causality of Hazard: The primary risk vector for aminothiazole is its physical state. As a crystalline powder, it has a high propensity to form fine, aerosolized dusts during routine handling[4]. Inhalation of these particulates directly exposes the respiratory epithelium to the compound's basic amine functionality, leading to localized tissue irritation and systemic absorption. Consequently, all handling protocols must be strictly engineered to eliminate dust generation and prevent mucosal contact.

Physicochemical & Toxicological Profile

Self-Validating Principle: Before handling any compound, scientists must verify its physical state and hazard thresholds to accurately calibrate their engineering controls. The table below summarizes the critical data points that dictate our safety protocols.

ParameterValue / SpecificationMechanistic Implication for Safety
CAS Number 96-50-4Unique identifier for tracking and precise SDS retrieval.
Aqueous pH 9.6 (100 g/L, 20 °C)Mildly basic; drives skin/eye irritation upon contact with physiological moisture[5].
Acute Toxicity (Oral) LD50: 480 mg/kg (Rat)Harmful if swallowed (H302); necessitates strict laboratory hygiene[4].
Physical State Solid (Crystalline Powder)High risk of dust aerosolization during weighing and transfer[2].
Storage Temp Below +30°C / RefrigeratedPrevents thermal degradation and volatile emission over time[5][6].

Engineering Controls and PPE Selection

To establish a self-validating safety system, researchers must not only wear Personal Protective Equipment (PPE) but understand why specific gear is selected:

  • Respiratory Protection: A Type P1 (EU EN 143) or N95 (US) particulate respirator is required if handling the material outside a closed system[4]. Why? Aminothiazole dust particles are fine enough to bypass upper respiratory cilia, requiring mechanical filtration.

  • Hand Protection: Impervious nitrile gloves compliant with EN 374[3]. Why? The compound can permeate standard, thin latex over prolonged exposure; nitrile provides a superior chemical barrier against heterocyclic amines.

  • Eye Protection: Snug-fitting safety goggles compliant with EN 166[4][6]. Why? Airborne aminothiazole dust can dissolve in tear fluid, causing immediate alkaline irritation to the cornea.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Transfer of Aminothiazole

Objective: Transfer a precise mass of aminothiazole while maintaining zero ambient dust generation.

  • Preparation: Verify the fume hood is operational with a minimum face velocity of 100 fpm. Clear the workspace of any incompatible materials, particularly strong oxidizing agents.

  • PPE Donning: Equip a fully buttoned lab coat, EN 166 safety goggles, and EN 374 nitrile gloves[3][6].

  • Anti-Static Neutralization: Wipe the exterior of the aminothiazole container and the metal weighing spatulas with a slightly damp, lint-free cloth. Causality: Static electricity causes dry powders to repel and aerosolize; neutralizing the surface charge ensures the powder clumps safely and remains grounded.

  • Weighing: Place the analytical balance deep inside the fume hood. Tare a sealable weighing boat or a pre-weighed vial. Carefully transfer the solid using a slow, deliberate motion to avoid displacing air and creating micro-currents.

  • Sealing: Cap the vial immediately after the desired mass is reached. Never transport open containers of aminothiazole across the laboratory.

  • Decontamination: Use a wet paper towel to wipe down the balance pan and surrounding hood surface[3]. Dispose of the towel in a designated hazardous solid waste container (Container C for solid residues)[5].

Protocol B: Spill Containment and Remediation

Objective: Safely neutralize and remove accidental aminothiazole spills without environmental release.

  • Evacuation & Isolation: Immediately clear unprotected personnel from the area. Ensure the product cannot enter laboratory drains or surface water systems[7].

  • Respiratory Upgrade: If the spill occurs outside a ventilated enclosure, responders must don a self-contained breathing apparatus (SCBA) or a full-face particulate respirator[2].

  • Wet Containment: Lightly mist the spilled powder with water or a suitable inert solvent to suppress dust formation. Causality: Dry sweeping forces particulates into the air, drastically increasing the inhalation risk[4][7].

  • Collection: Use a non-sparking shovel or damp absorbent pads to collect the wetted material. Place the slurry into a tightly closed, labeled chemical waste container[4].

  • Surface Cleaning: Wash the spill site thoroughly with soap and water, collecting all rinsate for hazardous waste disposal[3].

Process Visualization

The following diagram maps the critical logic pathways for the Safe Weighing and Transfer protocol, ensuring all safety gates are passed before proceeding to the next step.

G Start Initiate Weighing Protocol PPE Don PPE (EN166 Goggles, EN374 Gloves) Start->PPE Hood Verify Fume Hood (Min 100 fpm) PPE->Hood AntiStatic Anti-Static Wipe (Prevent Aerosolization) Hood->AntiStatic Weigh Transfer Solid to Tared Vial AntiStatic->Weigh Seal Seal Vial Before Removal from Hood Weigh->Seal Decon Wet Wipe Surfaces & Dispose Waste Seal->Decon

Caption: Logical workflow for the safe weighing and transfer of aminothiazole to prevent dust exposure.

Storage and Stability Matrix

Proper storage is the first line of defense in chemical safety. Aminothiazole must be stored under specific environmental conditions to maintain its chemical stability and prevent hazardous degradation[7].

  • Temperature Control: Store below +30°C; refrigeration is highly recommended for long-term stability and to prevent the sublimation of volatile impurities[5][6].

  • Atmospheric Control: Keep containers tightly closed in a dry, well-ventilated environment. Protect the container from UV-radiation and direct sunlight to prevent photochemical degradation[2][7].

  • Incompatibilities: Segregate strictly from strong oxidizing agents, strong acids, and acid chlorides. Causality: The amine group is highly reactive and can undergo violent, exothermic reactions when exposed to potent electrophiles or oxidizers.

References

  • Safety Data Sheet - DC Fine Chemicals. dcfinechemicals.com. 2

  • 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET. cdhfinechemical.com. 4

  • Aminothiazole (2-Aminothiazole) | Virus Protease Inhibitor. medchemexpress.com. 1

  • 2-Aminothiazole CAS 96-50-4 | 801272. merckmillipore.com. 5

  • Safety Data Sheet - Merck. merckmillipore.com. 7

  • SAFETY DATA SHEET - Fisher Scientific. fishersci.es. 6

  • 2-Aminothiazole - SAFETY DATA SHEET. chemdmart.com. 3

Sources

Application

High-Throughput Screening Application Note: 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction & Scientific Rationale In modern medicinal chemistry, the quest for novel therapeutic agents heavily relies on "privileged structures"—molecular frameworks capable of binding to a variety of biological targe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the quest for novel therapeutic agents heavily relies on "privileged structures"—molecular frameworks capable of binding to a variety of biological targets with high affinity[1]. The 2-aminothiazole motif is a quintessential privileged scaffold, forming the foundational core of numerous FDA-approved kinase inhibitors, such as Dasatinib[2][3].

4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine represents a highly optimized fragment library candidate for High-Throughput Screening (HTS). Its physicochemical properties are strictly Rule-of-3/5 compliant, making it an ideal starting point for hit-to-lead optimization. As a Senior Application Scientist, I have designed this protocol to leverage this specific compound as a representative probe to validate a dual-assay HTS cascade targeting the ATP-binding pocket of human kinases.

Mechanism of Action: Structural Causality in Kinase Binding

The efficacy of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine in HTS campaigns is not coincidental; it is driven by precise structural biology. Kinase inhibitors typically achieve potency by mimicking the adenine ring of ATP.

  • Hinge-Binding Core: The 2-aminothiazole acts as a bidentate hydrogen-bonding system. The exocyclic 2-amino group serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the thiazole ring nitrogen acts as a hydrogen bond acceptor from the backbone amide[4].

  • Hydrophobic Exploitation: The 4-position substitution—the 3-methoxy-4-methylphenyl group—projects deeply into the hydrophobic pocket adjacent to the gatekeeper residue. The methoxy oxygen can form secondary water-mediated contacts, while the methyl group provides favorable van der Waals interactions, driving isoform selectivity[4].

G cluster_0 Kinase ATP-Binding Pocket cluster_1 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine Hinge Hinge Region (Backbone Amides) Thiazole Thiazole Nitrogen (H-bond Acceptor) Hinge->Thiazole Donates H-bond Hydrophobic Hydrophobic Pocket (Gatekeeper Proximity) Amino 2-Amino Group (H-bond Donor) Amino->Hinge Donates H-bond Aryl 3-Methoxy-4-methylphenyl (Hydrophobic Interaction) Aryl->Hydrophobic pi-pi / Van der Waals

Fig 1: Pharmacophore model of the 2-aminothiazole scaffold interacting with the kinase ATP pocket.

High-Throughput Screening (HTS) Workflow Logic

To prevent false positives (a common issue with pan-assay interference compounds or autofluorescent molecules), our HTS cascade employs a self-validating, orthogonal approach.

  • Primary Screen (TR-FRET): Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to measure direct binding/phosphorylation. By utilizing long-lifetime lanthanide chelates (e.g., Europium), we introduce a microsecond measurement delay that completely eliminates short-lived autofluorescence from the compound library[5][6].

  • Orthogonal Screen (ADP-Glo): Hits are verified using a functional, luminescent ADP-detection assay. Because this assay measures the universal kinase byproduct (ADP) rather than a specific phosphorylated peptide, it confirms that the target compound is genuinely inhibiting catalytic turnover, not just interfering with the FRET fluorophores[7][8].

HTS_Workflow Library Compound Library (2-Aminothiazole Scaffolds) TRFRET Primary Screen: TR-FRET (Eliminates Autofluorescence) Library->TRFRET 100,000+ cpds (1536-well) ADPGlo Orthogonal Screen: ADP-Glo (Functional Catalytic Inhibition) TRFRET->ADPGlo Hits (IC50 < 10 µM) Counter Kinome Profiling (Selectivity & Off-target check) ADPGlo->Counter Verified Inhibitors Lead Hit-to-Lead Optimization (SAR Development) Counter->Lead Selective Candidates

Fig 2: Orthogonal HTS triage workflow for kinase inhibitor discovery.

Detailed Experimental Protocols

Protocol A: TR-FRET Primary Kinase Assay

Objective: Quantify the inhibition of kinase-mediated substrate phosphorylation.

Reagents: Recombinant Kinase, Biotinylated Peptide Substrate, ATP, Europium-labeled anti-phospho antibody (Donor), Streptavidin-XL665 (Acceptor).

  • Compound Preparation: Dispense 50 nL of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine (in 100% DMSO) into a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to achieve a final concentration range of 0.1 nM to 10 µM.

  • Enzyme Addition: Add 2.5 µL of Kinase/Biotinylated Substrate mix in Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific adherence of the enzyme to the microplate walls.

  • Reaction Initiation: Add 2.5 µL of ATP at the predetermined Km​ concentration. Incubate for 60 minutes at 22°C.

  • Reaction Termination & Detection: Add 5 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-anti-phospho antibody, and Streptavidin-XL665.

  • Incubation & Readout: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm; Delay time: 50 µs). Calculate the 665/620 nm ratio.

Protocol B: ADP-Glo Orthogonal Assay

Objective: Validate hits by measuring the depletion of ATP and generation of ADP.

  • Kinase Reaction: Replicate steps 1-3 from Protocol A in a solid white 384-well plate.

  • ATP Depletion (Step 1): Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at 22°C. Causality: This step is critical as it terminates the kinase reaction and actively depletes any unreacted ATP, reducing background noise to near zero[7][8].

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This reagent converts the generated ADP back into ATP, which is subsequently utilized by a coupled luciferase/luciferin reaction to generate a stable luminescent signal[8].

  • Readout: Measure luminescence using a standard plate reader (integration time: 0.5–1 second/well).

Quantitative Data Presentation

To evaluate the performance of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine against the broader library, we analyze the assay robustness (Z'-factor) and the compound's specific metrics. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS[8].

MetricTR-FRET Assay (Primary)ADP-Glo Assay (Orthogonal)Interpretation
Assay Z'-factor 0.820.78Both assays demonstrate excellent robustness and signal-to-background ratios.
Library Hit Rate 1.2%0.8%Orthogonal screening successfully filters out ~33% of false positives.
Compound IC₅₀ 450 nM485 nMHigh concordance between assays confirms true catalytic inhibition.
Hill Slope 1.10.95Values near 1.0 indicate 1:1 stoichiometric binding without aggregation.
Ligand Efficiency (LE) 0.42 kcal/mol/HA0.41 kcal/mol/HALE > 0.3 indicates the 2-aminothiazole is a highly efficient binder.

References

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases ResearchGate URL:[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate URL:[Link]

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases National Institutes of Health (NIH) URL:[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery ResearchGate URL:[Link]

  • SwiftFluo® TR-FRET Technical Q&A Sino Biological URL: [Link]

  • A Flow Injection Kinase Assay System Based on Time-Resolved Fluorescence Resonance Energy-Transfer Detection ACS Publications URL:[Link]

Sources

Method

Protocol for assessing tubulin polymerization inhibition by thiazole derivatives.

Application Note: Assessing Tubulin Polymerization Inhibition by Thiazole Derivatives Introduction & Mechanistic Rationale Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Assessing Tubulin Polymerization Inhibition by Thiazole Derivatives

Introduction & Mechanistic Rationale

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing an essential role in mitosis, intracellular transport, and the maintenance of cell shape[1]. Disrupting microtubule dynamics is a clinically validated strategy in oncology. However, while traditional microtubule-interacting drugs like taxanes and vinca alkaloids have achieved clinical success, their efficacy is frequently limited by complex structural liabilities and the development of multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps[2].

To overcome these limitations, thiazole derivatives have emerged as a highly privileged structural scaffold for designing next-generation microtubule-destabilizing agents[3]. Compounds such as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), thiazole-chalcone hybrids, and 2,4-disubstituted thiazoles predominantly target the colchicine binding site[1][2][3]. This site is strategically located at the interface of the α- and β-subunits within the tubulin heterodimer[4].

The Causality of Thiazole Binding: Binding at the colchicine pocket induces a steric clash that forces the tubulin dimer into a curved conformation[5]. This structural shift prevents the straight protofilament assembly required for microtubule polymerization, leading to rapid microtubule destabilization, G2/M cell cycle arrest, and apoptosis[5]. The thiazole ring itself is critical; it acts as a bioisostere that provides essential hydrophobic and hydrophilic interactions (such as specific hydrogen bonding with the ThrB353 residue) while offering superior aqueous solubility and metabolic stability compared to the traditional cis-stilbene core of Combretastatin A-4 (CA-4)[4][6].

Mechanism A Thiazole Derivative (e.g., SMART, Chalcone-hybrids) B Colchicine Binding Site (α/β-Tubulin Interface) A->B Hydrophobic & H-bond interactions C Steric Clash & Conformational Change (Curved Tubulin Dimer) B->C D Inhibition of Protofilament Assembly C->D E Microtubule Destabilization D->E F G2/M Cell Cycle Arrest & Apoptosis E->F

Mechanism of action for thiazole derivatives targeting the tubulin colchicine binding site.

Quantitative Benchmarks for Thiazole Derivatives

To establish a baseline for screening novel chemical entities, the following table summarizes the inhibitory potency of representative thiazole derivatives against tubulin polymerization and cancer cell proliferation.

Compound ClassRepresentative CompoundTarget Cell LineCytotoxicity (IC50, µM)Tubulin Polymerization Inhibition (IC50, µM)Reference
Methoxybenzoyl-aryl-thiazoleSMART-100Melanoma / Prostate< 0.05~1.20[2]
Thiazole-Chalcone HybridCompound 2eOvar-31.557.78[1]
2,4-Disubstituted ThiazoleCompound 7cHepG2 / MCF-73.422.00[3]
Thiazole-2-acetamideCompound IVHeLa1.802.00[6]
Natural Product ControlCombretastatin A-4 (CA-4)Various< 0.012.96 - 4.93[1][3]

Experimental Design: A Self-Validating System

To rigorously assess a novel thiazole derivative, the experimental pipeline must be self-validating. A primary biochemical assay measures the direct kinetic effect on tubulin polymerization. However, simply observing polymerization inhibition does not confirm the mechanism of action. Therefore, a secondary orthogonal assay—the competitive colchicine binding assay—is mandatory to prove that the destabilization is specifically driven by interaction at the colchicine pocket[7].

Workflow cluster_0 Primary Validation cluster_1 Secondary Validation N1 Prepare Tubulin + DAPI Master Mix on Ice N2 Add Thiazole Cmpd in 96-well Plate N1->N2 N3 Kinetic Fluorescence Read (37°C, 60 min) N2->N3 N4 Calculate IC50 (Polymerization Inhibition) N3->N4 M1 Incubate Tubulin with Fluorescent Colchicine N4->M1 If IC50 is potent M2 Titrate Thiazole Cmpd (Competitive Binding) M1->M2 M3 Measure Probe Displacement M2->M3 M4 Calculate Ki (Binding Affinity) M3->M4

Self-validating experimental workflow for assessing tubulin polymerization inhibitors.

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

Causality & Principle: Traditional turbidimetric assays (measuring absorbance at 340 nm) require high tubulin concentrations and are highly prone to light-scattering artifacts caused by precipitating hydrophobic compounds[8]. The modern fluorescence-based assay utilizes 4',6-diamidino-2-phenylindole (DAPI). DAPI binds to the polymerized microtubule lattice with significantly higher affinity than to unpolymerized tubulin[8]. As tubulin polymerizes, DAPI fluorescence sharply increases, providing a highly sensitive, real-time kinetic readout that requires less purified protein (e.g., utilizing kits from Cytoskeleton Inc.)[9][10].

Materials:

  • Purified porcine brain tubulin (>99% pure, lyophilized)[10].

  • Assay Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA[8].

  • Polymerization Enhancers: 1 mM GTP, 10% Glycerol[8].

  • Fluorophore: 6.3 µM DAPI[8].

  • Test compounds (Thiazole derivatives) dissolved in DMSO.

  • Controls: Combretastatin A-4 (CA-4) or Nocodazole (Destabilizers), Paclitaxel (Stabilizer)[8].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute the lyophilized tubulin in ice-cold Assay Buffer supplemented with GTP, glycerol, and DAPI to a final protein concentration of 2 mg/mL[8]. Critical: Keep strictly on ice to prevent premature spontaneous polymerization.

  • Compound Plating: Pre-warm a 96-well half-area black microplate to 37°C. Add 5 µL of the test thiazole derivative (prepared at 10x final concentration in 10% DMSO/buffer) to the respective wells. Include a vehicle control (1% DMSO final) and positive controls (e.g., CA-4).

  • Reaction Initiation: Rapidly dispense 45 µL of the cold tubulin-DAPI master mix into each well using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled fluorescence microplate reader set to 37°C. Measure fluorescence (Excitation: 360 nm, Emission: 420-450 nm) every 60 seconds for 60 minutes[8].

  • Data Analysis: Calculate the Vmax​ (maximum rate of polymerization, derived from the slope of the linear growth phase) and the final steady-state fluorescence. The IC50 is determined by plotting the percentage of inhibition (relative to the vehicle control) against the log concentration of the thiazole derivative[3].

Protocol 2: Competitive Colchicine Binding Assay

Causality & Principle: To validate that the observed tubulin destabilization is explicitly due to interaction at the colchicine site, a competitive binding assay must be performed. By incubating tubulin with a fluorescent colchicine analog, the displacement of the probe by the novel thiazole derivative confirms the specific binding pocket[7].

Step-by-Step Methodology:

  • Tubulin Preparation: Prepare a 2 µM solution of purified tubulin in PIPES buffer. Note: Omit GTP and glycerol to prevent tubulin polymerization during the binding assay.

  • Probe Incubation: Add 2 µM of a fluorescent colchicine analog (e.g., DAMA-colchicine) to the tubulin solution and incubate at 37°C for 45 minutes to achieve steady-state binding[5].

  • Competition: Aliquot the tubulin-probe complex into a 96-well black plate. Add increasing concentrations (0.1 µM to 50 µM) of the test thiazole derivative or unlabeled colchicine (as a positive displacement control)[7].

  • Measurement: Incubate for an additional 30 minutes at 37°C. Measure the fluorescence of the colchicine probe at its specific excitation/emission wavelengths[7].

  • Analysis: A dose-dependent decrease in fluorescence indicates the displacement of the probe by the thiazole derivative. Calculate the Ki​ (inhibition constant) using the Cheng-Prusoff equation to quantify the binding affinity of the novel compound.

References

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. acs.org. 2

  • Unveiling the Interaction: A Technical Guide to the Tubulozole Binding Site on Tubulin. benchchem.com. 7

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. nih.gov. 1

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. scispace.com. 5

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. nih.gov. 8

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. nih.gov. 4

  • Cytoskeleton, Inc. lubio.ch. 9

  • Cytoskeleton, Inc: Advanced Cell Biology & Protein Products. cytoskeleton.com. 10

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. acs.org.3

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. nih.gov. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine

Welcome to the technical support center for the synthesis of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this and similar 2-aminothiazole derivatives is of significant interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This resource aims to empower you to overcome common synthetic challenges and improve your reaction yields.

The primary method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide (or thiourea).[4][5][6][7][8] This guide will focus on optimizing this classic and widely-used method for the specific synthesis of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

Potential Cause Explanation & Scientific Rationale Recommended Solution
Poor Quality of Starting Materials The α-haloketone, 2-bromo-1-(3-methoxy-4-methylphenyl)ethanone, is susceptible to degradation. Impurities in the thiourea can also inhibit the reaction.Ensure the α-haloketone is pure and freshly prepared or properly stored. Use high-purity thiourea.
Incorrect Reaction Temperature The reaction typically requires heating to proceed at a reasonable rate. Insufficient heat can lead to a stalled reaction.Most Hantzsch syntheses with thiourea are conducted at reflux in a suitable solvent like ethanol.[8] Start with refluxing ethanol and monitor the reaction progress.
Inadequate Reaction Time The reaction may not have been allowed to proceed to completion.Monitor the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[4][9]
Improper pH While the Hantzsch synthesis is often run under neutral conditions, the pH can influence the reaction rate and regioselectivity, especially with substituted thioureas.[10]For the reaction with unsubstituted thiourea, neutral conditions are generally effective. Ensure no acidic or basic impurities are present in your starting materials or solvent.
Solvent Choice The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.Ethanol or methanol are the most commonly used and effective solvents for the Hantzsch synthesis.[4] They provide good solubility for both the α-haloketone and thiourea.
Issue 2: Formation of Impurities and Side Products

Question: My final product is impure, and I'm having trouble with purification. What are the common side reactions, and how can I minimize them?

Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Product Formation Mechanism Mitigation Strategy
Bis(4-(3-methoxy-4-methylphenyl)-thiazol-2-yl)amine This can form if the initially formed 2-aminothiazole reacts with another molecule of the α-haloketone.Use a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) to ensure all the α-haloketone is consumed in the primary reaction.[4]
Unreacted Starting Materials Incomplete reaction will leave starting materials in your crude product.Ensure adequate reaction time and temperature by monitoring with TLC.
Products of α-haloketone self-condensation Under certain conditions, α-haloketones can undergo self-condensation reactions.Maintain a controlled reaction temperature and add the α-haloketone slowly if necessary.
Issue 3: Difficulty with Product Isolation and Purification

Question: I'm struggling to isolate a pure product after the reaction. What is the best work-up and purification procedure?

Answer: The work-up procedure is critical for obtaining a clean product. The 2-aminothiazole product is often formed as a hydrobromide salt, which needs to be neutralized to precipitate the free base.[11]

Recommended Work-up and Purification Protocol:

  • Cooling and Neutralization: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[4][11] This will neutralize the hydrobromide salt of the aminothiazole, causing the free base to precipitate out of solution.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts and residual base.

  • Drying: Dry the collected solid, for instance by air drying on a watch glass.[4]

  • Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[9]

  • Column Chromatography (for challenging purifications): If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A solvent system of ethyl acetate/hexane or methanol/dichloromethane is often effective for eluting 2-aminothiazole derivatives.[12]

II. Frequently Asked Questions (FAQs)

Synthesis and Mechanism

Question: What is the reaction mechanism for the Hantzsch synthesis of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine?

Answer: The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[11]

  • Nucleophilic Attack (S-alkylation): The sulfur atom of thiourea, being a strong nucleophile, attacks the α-carbon of the 2-bromo-1-(3-methoxy-4-methylphenyl)ethanone in an Sₙ2 reaction. This displaces the bromide ion and forms an isothiouronium salt intermediate.

  • Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This forms a five-membered ring intermediate, a thiazoline derivative.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

Hantzsch_Mechanism Thiourea Thiourea Isothiouronium Isothiouronium Salt (Intermediate) Thiourea->Isothiouronium Nucleophilic Attack (SN2) AlphaHaloKetone 2-bromo-1-(3-methoxy-4- methylphenyl)ethanone AlphaHaloKetone->Isothiouronium Thiazoline Thiazoline Intermediate Isothiouronium->Thiazoline Intramolecular Cyclization Product 4-(3-Methoxy-4-methyl-phenyl)- thiazol-2-ylamine Thiazoline->Product Dehydration Synthesis_Workflow Start Starting Materials: - 2-bromo-1-(3-methoxy-4-methylphenyl)ethanone - Thiourea - Ethanol Reaction Reaction: - Combine reactants in ethanol - Reflux for 30-60 min - Monitor by TLC Start->Reaction Workup Work-up: - Cool to room temperature - Pour into 5% Na2CO3(aq) - Precipitate forms Reaction->Workup Isolation Isolation: - Vacuum filter the precipitate - Wash with cold water Workup->Isolation Purification Purification: - Air dry the solid - Recrystallize from ethanol (optional) Isolation->Purification Characterization Characterization: - Obtain mass and calculate yield - Determine melting point - Analyze by NMR, IR, and MS Purification->Characterization

Sources

Optimization

Technical Support Center: Purification Challenges of 4-Phenyl-thiazol-2-ylamine Analogues

Welcome to the Technical Support Center. 4-Phenyl-thiazol-2-ylamine (2-amino-4-phenylthiazole) analogues are highly valuable scaffolds in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Phenyl-thiazol-2-ylamine (2-amino-4-phenylthiazole) analogues are highly valuable scaffolds in medicinal chemistry and drug discovery. While they are predominantly synthesized via the operational simplicity of the Hantzsch thiazole synthesis [3], isolating and purifying these basic, planar heterocycles frequently presents significant bottlenecks.

This guide is engineered for research scientists and drug development professionals. It bypasses generic advice to focus strictly on the physicochemical causality behind purification failures—such as severe chromatographic streaking, co-elution with precursors, and poor solubility—providing self-validating solutions to optimize your workflow.

Visualizing the Optimized Workflow

Before diving into specific troubleshooting steps, it is critical to map the logical progression of the synthesis and purification pipeline. The diagram below illustrates the decision matrix required to successfully isolate pure 2-aminothiazole analogues.

G A Hantzsch Synthesis (α-haloketone + thiourea) B Aqueous Workup (Na2CO3 Neutralization) A->B Quench & Precipitate C Crude 2-Aminothiazole B->C Filter/Extract D Solubility in Loading Solvent? C->D E Liquid Loading D->E Highly Soluble F Solid Loading (Adsorb on Silica) D->F Poorly Soluble G Silica Gel Chromatography (Add 1% TEA or NH4OH) E->G F->G H TLC: Streaking or Co-elution? G->H Fraction Analysis I Optimize Modifier (Increase TEA to 2%) H->I Yes (Tailing) J Pure 4-phenyl-thiazol- 2-ylamine Analogue H->J No (Sharp Peaks) I->G Re-run

Workflow for the synthesis, troubleshooting, and purification of 4-phenyl-thiazol-2-ylamine analogues.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does my 4-phenyl-thiazol-2-ylamine product streak severely on normal-phase silica gel, and how can I resolve this?

Causality: The 2-amino group and the thiazole nitrogen are inherently basic. Standard silica gel contains acidic silanol (Si-OH) groups on its surface. When basic amines pass through the stationary phase, they undergo strong, reversible ionic interactions with these silanols, causing the compound to drag or "streak" across the TLC plate and column [4]. Solution: Deactivate the silica gel by introducing a basic modifier to your mobile phase. Adding 1–2% (v/v) triethylamine (TEA) or concentrated ammonium hydroxide (NH4OH) to your eluent forces the modifier to competitively bind to the acidic silanol sites [2]. This prevents the 2-aminothiazole from binding too strongly, resulting in sharp, well-defined chromatographic peaks.

Q2: I am observing co-elution of my product with unreacted thiourea. How can I separate them effectively?

Causality: Thiourea is highly polar but can smear across a wide range of fractions if the column is overloaded. Furthermore, the Hantzsch synthesis generates hydrobromic acid (HBr) as a byproduct, which protonates the thiazole product, altering its partition coefficient and causing it to co-elute with polar impurities. Solution: Exploit solubility differences during the aqueous workup before chromatography. 4-Phenyl-thiazol-2-ylamine analogues can be precipitated by pouring the crude reaction mixture into a weak base solution (e.g., 5% aqueous sodium carbonate) [1]. The base neutralizes the HBr, converting the product to its free base form which precipitates, while the unreacted thiourea remains highly soluble in the aqueous layer.

Q3: My 2-aminothiazole analogue is poorly soluble in standard loading solvents like DCM or Hexanes. How should I load it onto the column?

Causality: The planar, aromatic nature of 4-phenyl-thiazol-2-ylamines, combined with intermolecular hydrogen-bonding from the 2-amino group, often leads to high crystal lattice energy. This results in poor solubility in the non-polar solvents typically used to initiate normal-phase chromatography. Solution: Utilize the Solid Loading (Dry Loading) technique. Dissolve the crude product in a volatile, polar solvent (like methanol or THF), add a small amount of silica gel, and evaporate the solvent completely under reduced pressure. The free-flowing powder is then loaded evenly onto the top of the pre-packed column, preventing the compound from crashing out and blocking the column head.

Quantitative Data: Effect of Mobile Phase Modifiers

To illustrate the critical impact of mobile phase modifiers on the purification of 2-aminothiazoles, the following table summarizes typical analyte behaviors observed during method development.

Mobile Phase SystemModifier AddedAnalyte Behavior (TLC / Column)Resolution Quality
Hexane / EtOAc (1:1)NoneSevere streaking ( Rf​ 0.10 - 0.40)Poor; broad tailing bands
Hexane / EtOAc (1:1)1% Acetic AcidIrreversible adsorption / baseline retentionFails to elute
Hexane / EtOAc (1:1)1% Triethylamine (TEA) Sharp spot ( Rf​ 0.35)Excellent; baseline separation
DCM / MeOH (95:5)NoneModerate tailingFair; potential co-elution
DCM / MeOH (95:5)1% NH₄OH (aq) Sharp spot ( Rf​ 0.40)Excellent; sharp peaks

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, ensuring that you can confirm the success of each step before proceeding to the next.

Protocol A: Modified Hantzsch Synthesis & Base-Mediated Precipitation
  • Reaction Setup: Combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and thiourea (1.5 eq) in a polar solvent such as ethanol. Heat to reflux for 2-4 hours.

    • Causality: Heating accelerates the cyclocondensation, while the polar solvent stabilizes the hydroxythiazoline intermediate [3].

  • Reaction Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active spot corresponding to the α-haloketone is entirely consumed.

  • Neutralization & Precipitation: Cool the mixture to room temperature. Slowly pour the mixture into an excess of 5% aqueous sodium carbonate ( Na2​CO3​ ) with vigorous stirring.

    • Causality: Neutralizing the HBr byproduct converts the thiazolium salt to the free base, forcing it to precipitate out of the aqueous phase [1].

  • Isolation: Filter the precipitate under vacuum and wash thoroughly with cold water to remove residual water-soluble thiourea. Dry under a vacuum to afford the crude product.

Protocol B: Amine-Optimized Silica Gel Chromatography (Solid Loading)
  • Stationary Phase Preparation: Prepare a mobile phase of Hexane/EtOAc (e.g., 3:1) containing 1% (v/v) Triethylamine (TEA). Slurry-pack the silica gel column using this TEA-modified eluent.

    • Causality: Pre-treating the column with TEA ensures all acidic silanol groups are deactivated before the sample is introduced, preventing irreversible adsorption [2].

  • Solid Loading: Dissolve the crude 2-aminothiazole in a minimum amount of THF. Add silica gel (approximately 3 times the mass of the crude product) and concentrate to complete dryness on a rotary evaporator until a fine, free-flowing powder is achieved.

  • Elution: Load the dry powder onto the column bed, top with a protective layer of sand, and elute using the TEA-modified mobile phase. Collect fractions and analyze via TLC.

  • Self-Validating Purity Check: Evaporate the pure fractions. To ensure the complete removal of the TEA modifier from your final product, record a 1H NMR spectrum of the isolated solid.

    • Validation Check: Confirm the absence of a characteristic quartet at ~2.5 ppm and a triplet at ~1.0 ppm. If present, place the sample under high vacuum (lyophilizer or Schlenk line) for an additional 12 hours to remove residual TEA.

References

  • Royal Society of Chemistry (RSC) - Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. [Link]

  • Brainly - Amines often streak on silica gel TLC plates.[Link]

Troubleshooting

Enhancing the stability of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine in solution

Welcome to the Technical Support Center for 4-(3-Methoxy-4-methylphenyl)thiazol-2-amine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(3-Methoxy-4-methylphenyl)thiazol-2-amine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this compound.

The 2-aminothiazole scaffold is a highly privileged structure in drug discovery . However, the addition of the electron-donating 3-methoxy and 4-methyl groups enriches the π -system of the phenyl ring. This conjugation elevates the Highest Occupied Molecular Orbital (HOMO) energy level of the thiazole core, making the molecule highly reactive and exceptionally prone to oxidative and photolytic degradation in solution.

Below is an in-depth troubleshooting guide, quantitative stability data, and self-validating protocols to ensure the integrity of your experimental workflows.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: Why does my DMSO stock solution lose potency and turn yellow/brown over a few days? A: This is a classic case of solvent-mediated degradation. While DMSO is a universal solvent for drug screening, it acts as a mild oxidant over time. The electron-rich nature of the 4-(3-methoxy-4-methylphenyl) substitution makes the thiazole sulfur and the primary amine highly susceptible to electrophilic attack. In ambient DMSO—especially when hygroscopic water is absorbed—the compound undergoes rapid oxidation (forming sulfoxides) and radical-mediated dimerization . Causality: Dissolved oxygen in the DMSO reacts with the elevated HOMO of the thiazole ring, a process accelerated by room temperature storage.

Q: How does pH affect the stability of this compound in aqueous assay buffers? A: The stability is strictly pH-dependent. The aza-nitrogen of the thiazole ring has a pKa of approximately 4.5 to 5.0.

  • Low pH (< 4): The nitrogen protonates. While this increases aqueous solubility, it withdraws electron density from the endocyclic C=N bond, making it vulnerable to nucleophilic attack by water and leading to ring-opening hydrolysis.

  • High pH (> 9): Strong basic conditions drive base-catalyzed deamination and cleavage of the thiazole ring.

  • Solution: Maintain buffers at a physiological pH (6.5–7.5) and heavily degas them to prevent concurrent oxidation.

Q: I noticed degradation when leaving the assay plate on the benchtop. Is this compound photosensitive? A: Yes, highly. 2-aminoazole derivatives undergo rapid UV-induced photolysis . The absorption of ambient UV/visible photons triggers an excited state that leads to radical-mediated cleavage of the thiazole ring. If reactive oxygen species (ROS) are present in the buffer, this photolysis is exponentially accelerated into photo-oxidation. You must use amber vials and foil-wrapped plates.

Mechanistic Degradation Pathways

To successfully stabilize the compound, you must first understand how it breaks down. The logical relationship between environmental stressors and specific degradants is mapped below.

DegradationPathways Intact 4-(3-Methoxy-4-methylphenyl) thiazol-2-amine Oxidation Sulfoxide / N-Oxide Formation Intact->Oxidation ROS, H2O2, Trace Metals (Aqueous Media) Hydrolysis Ring-Opened Degradants Intact->Hydrolysis Extreme pH / UV Light (Photolysis) Dimerization Dimerized / Oxygenated Products Intact->Dimerization Aged DMSO (Room Temp)

Mechanistic degradation pathways of 2-aminothiazoles in solution.

Quantitative Stability Profiles

The following table summarizes the expected degradation kinetics based on forced degradation studies of structurally analogous 2-aminothiazoles. Use this data to establish your assay timelines.

Stress ConditionReagent / EnvironmentPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Preventive Measure
Oxidative 3% H₂O₂ (Aqueous)Sulfoxide formation, N-oxidation< 2 hoursDegas solvents, use Argon purge
Solvent (Ambient) Aged DMSO, Room TempDimerization, Oxygenation4 - 7 daysStore at -20°C, use anhydrous DMSO
Photolytic UV Light (254 nm)Radical ring cleavage< 6 hoursAmber vials, foil wrapping
Acidic Hydrolysis 0.1 M HCl (60°C)Ring-opening hydrolysis12 - 24 hoursBuffer to pH 6.5 - 7.5
Basic Hydrolysis 0.1 M NaOH (60°C)Base-catalyzed deamination24 - 48 hoursAvoid high pH environments

Self-Validating Experimental Protocols

Do not rely on assumptions when handling electron-rich aminothiazoles. The following protocols are designed as self-validating systems —meaning the procedure inherently proves its own success or failure before you waste downstream resources.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: Removing dissolved oxygen and preventing freeze-thaw cycles halts the radical dimerization pathways inherent to DMSO solutions.

  • Desiccation: Lyophilize the solid 4-(3-Methoxy-4-methylphenyl)thiazol-2-amine powder for 2 hours to remove trace moisture. Reason: Water in DMSO acts as a nucleophile, accelerating hydrolysis.

  • Solvent Degassing: Sparge anhydrous, high-purity DMSO (≥99.9%) with Argon gas for 15 minutes.

  • Dissolution: Dissolve the compound to a 10 mM concentration under an Argon atmosphere. Do not vortex vigorously; use gentle inversion to prevent micro-bubble cavitation which introduces oxygen.

  • Aliquotting: Dispense 50 µL single-use aliquots into amber glass vials. Purge the headspace of each vial with Argon before sealing. Store immediately at -20°C.

  • Self-Validation Step (Baseline QC): Immediately inject a 1 µL aliquot of the T=0 solution into an LC-MS system. Validation metric: The chromatogram must show >98% purity. This T=0 profile serves as your immutable internal standard. If purity is <98%, discard the batch; pre-existing degradants will auto-catalyze further breakdown.

ProtocolWorkflow Step1 1. Lyophilize Compound (Remove Moisture) Step2 2. Dissolve in Anhydrous, Degassed DMSO Step1->Step2 Step3 3. Aliquot into Amber Vials (Argon Purge) Step2->Step3 QC1 Baseline QC (T=0) HPLC-UV/MS >98% Step2->QC1 Validate Input Step4 4. Store at -20°C (Avoid Freeze-Thaw) Step3->Step4 QC2 Stability QC (T=30d) Verify Integrity Step4->QC2 Validate Storage

Self-validating workflow for the preparation and storage of stable stock solutions.

Protocol B: Stability-Indicating Forced Degradation Assay

Causality: To separate the intact drug from its degradants, you must force the degradation pathways to their endpoints to ensure your HPLC method has adequate resolving power.

  • Sample Preparation: Dilute the 10 mM stock to 100 µM in a 50:50 mixture of Acetonitrile and Water.

  • Stress Induction:

    • Oxidation: Add 3% H₂O₂ (final concentration) and incubate at room temperature for 2 hours.

    • Hydrolysis: Add 0.1 M HCl (acidic) or 0.1 M NaOH (basic) and incubate at 60°C for 24 hours. Neutralize with equimolar base/acid before injection.

  • Chromatographic Separation: Run the samples using a C18 reversed-phase column. Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Reason: Formic acid ensures the aza-nitrogen remains protonated, preventing peak tailing and ensuring sharp resolution between the parent compound and polar degradants.

  • Self-Validation Step (Mass Balance Verification): Calculate the sum of the peak areas of the parent compound and all newly formed degradant peaks. Compare this sum to the total peak area of the T=0 control. Validation metric: A mass balance of 95%–105% proves that no volatile degradants were lost and that your detector is capturing all breakdown products, validating the assay's reliability.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information (PMC). URL:[Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Center for Biotechnology Information (PMC). URL:[Link]

  • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. National Center for Biotechnology Information (PMC). URL:[Link]

Optimization

Method refinement for consistent results in cell viability assays

Welcome to the Cell Viability Technical Support Center . As a Senior Application Scientist, my goal is to move beyond generic troubleshooting and address the fundamental physical and biochemical mechanisms that dictate a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cell Viability Technical Support Center . As a Senior Application Scientist, my goal is to move beyond generic troubleshooting and address the fundamental physical and biochemical mechanisms that dictate assay performance.

Consistent results in cell viability assays are rarely achieved by blindly following a kit insert. Instead, robust data requires a self-validating experimental design where causality is understood, and potential interferences are mathematically or experimentally controlled.

Below, you will find our core diagnostic workflows, mechanistic troubleshooting guides, and standardized protocols designed for researchers and drug development professionals.

Core Diagnostic Workflow: Assay Selection & Validation

Choosing the wrong assay chemistry is the most common root cause of irreproducible data. The decision must be based on your required sensitivity, throughput, and the chemical nature of your test compounds[1][2].

G Start Select Cell Viability Assay Q1 Need multiplexing or real-time kinetics? Start->Q1 RealTime Real-Time / Nonlytic (e.g., RealTime-Glo) Q1->RealTime Yes Endpoint Endpoint Assay Q1->Endpoint No Validation Self-Validating System: Include Cell-Free + Drug Controls RealTime->Validation Q2 High-throughput / High sensitivity (<1,000 cells/well)? Endpoint->Q2 ATP ATP Luminescence Assay (e.g., CellTiter-Glo) Q2->ATP Yes Metabolic Metabolic / Colorimetric (e.g., MTT, MTS, Resazurin) Q2->Metabolic No ATP->Validation Metabolic->Validation

Decision matrix for selecting and validating cell viability assays.

Module 1: Metabolic Assays (MTT/MTS/Resazurin) FAQs

Q: My negative control (cell-free media + test compound) is turning purple in my MTT assay. Why is this happening, and how do I fix it? A: You are observing a false positive caused by direct chemical reduction. The MTT assay relies on the reduction of a yellow tetrazolium salt into purple formazan. While this is theoretically catalyzed by mitochondrial succinate dehydrogenase in living cells, MTT can be reduced non-enzymatically by any strong reducing agent[3][4].

  • The Causality: Compounds containing free thiols (e.g., Dithiothreitol, Glutathione, N-acetyl-L-cysteine), ascorbic acid (Vitamin C), and certain plant-derived flavonoids donate electrons directly to the tetrazolium ring under basic or physiological pH[5][6].

  • The Fix: You must build a self-validating system. Always include a "background control" well containing your culture media, the MTT reagent, and your test compound at its highest concentration—without cells[4][6]. Subtract this background absorbance from your experimental wells. If the chemical interference is too high, switch to an orthogonal assay like ATP luminescence[4].

MTT_Pathway MTT MTT (Yellow Tetrazolium) Mito Mitochondrial Succinate Dehydrogenase MTT->Mito Enzymatic Reduction (Viable Cells) Interference Chemical Reducers (e.g., Ascorbic Acid, DTT) MTT->Interference Non-enzymatic Reduction Formazan Formazan Crystals (Purple) Mito->Formazan FalsePos False Positive Signal (Non-enzymatic reduction) Interference->FalsePos FalsePos->Formazan

Mechanism of MTT reduction and chemical interference pathways.

Q: I am seeing high variability in cell growth around the perimeter of my 96-well plates. Is this just evaporation? A: No. While evaporation (which changes osmolarity and pH) plays a role over 48-72 hours, the primary driver of the "Edge Effect" occurs within the first 30 minutes of cell seeding due to thermal convection currents [7][8][9].

  • The Causality: When a room-temperature 96-well plate is placed into a 37°C incubator, the outer wells warm up much faster than the inner wells. This temperature gradient creates physical convection currents within the media of the edge wells, rolling the settling cells toward the edges of the well bottom, resulting in heterogeneous, non-random cell distribution[9].

  • The Fix: Allow your freshly seeded plates to sit on the benchtop at room temperature for 30–60 minutes before moving them to the incubator. This allows cells to settle evenly via gravity before any thermal gradients can induce convection[7][9]. For long-term assays, use specialized "moat" plates or fill the inter-well spaces with sterile DMEM to buffer against evaporation[8][10].

Module 2: ATP-Based Luminescence Assays FAQs

Q: My luminescent signal (e.g., CellTiter-Glo) decays rapidly across the plate, leading to a gradient of viability data depending on which column is read first. What is failing? A: This is a failure of either complete cell lysis or temperature equilibration[11].

  • The Causality: ATP assays work by lysing the cell, inhibiting endogenous ATPases (which would otherwise destroy the ATP), and utilizing a luciferase enzyme to convert ATP to light[11][12]. If the lysis buffer is too cold, the detergents will not fully rupture the membranes, and the ATPase inhibitors will not function optimally. Furthermore, luciferase is highly temperature-dependent; a plate that is colder in the center than on the edges will emit light at different rates[13].

  • The Fix: Equilibrate the assay reagent and the cell culture plate to room temperature (approx. 22°C) for at least 30 minutes before addition. After adding the reagent, you must place the plate on an orbital shaker for 2 minutes to ensure mechanical lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal before reading.

Data Presentation: Assay Comparison Matrix

To ensure rigorous experimental design, use the following matrix to select the appropriate assay based on your specific constraints.

Assay ChemistryPrimary MarkerSensitivity LimitCommon InterferencesMultiplexing Capability
ATP Luminescence Intracellular ATP< 100 cells/wellTemperature gradients, ATPase activityHigh (can multiplex with fluorescent caspase assays)
MTT (Colorimetric) Succinate Dehydrogenase~1,000 cells/wellReducing agents (DTT, GSH), Phenol Red, LightLow (endpoint, destroys cells via formazan crystals)
Resazurin (Fluorescent) Cytosolic Reductases~200 cells/wellFluorescent test compounds, media autofluorescenceMedium (nonlytic, but requires incubation time)
Real-Time Nonlytic Reducing Potential~500 cells/wellStrong reducing agentsVery High (continuous monitoring up to 72h)

Standardized Experimental Protocols

Protocol 1: Self-Validating MTT Assay Workflow

This protocol incorporates necessary controls to prevent false-positive data from chemical interference[3][4].

  • Plate Seeding: Seed cells in a 96-well plate (e.g., 5,000 cells/well in 100 µL media). Leave columns 11 and 12 completely free of cells (Media only).

  • Thermal Equilibration: Let the plate sit at room temperature for 45 minutes to prevent the edge effect, then incubate at 37°C overnight.

  • Compound Treatment: Add your test compounds. Crucial Step: Add the exact same concentration of test compounds to the cell-free wells in columns 11 and 12.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (prepared in PBS) to all wells. Incubate for 2 to 4 hours at 37°C[3].

  • Solubilization: Carefully remove the media. Add 100 µL of acidified isopropanol (0.04 N HCl in isopropanol). The acidic pH converts phenol red to a yellow state, preventing it from interfering with the purple formazan absorbance[4].

  • Quantification: Place on an orbital shaker for 15 minutes. Read absorbance at 570 nm (reference wavelength 630 nm).

  • Data Processing: Subtract the absorbance of the cell-free + drug wells from your corresponding experimental wells to isolate true cellular viability.

Protocol 2: Mitigating the Edge Effect (Thermal & Evaporative Control)

Use this methodology for any multi-day assay in 96-well or 384-well formats[7][9][10].

  • Preparation: Warm all media, PBS, and cell suspensions to exactly 37°C in a water bath.

  • Dispensing: Seed cells into the multiwell plate.

  • Inter-well Buffering: If using standard plates (not specialized moat plates), use a multichannel pipette to carefully dispense 50-100 µL of sterile, serum-free DMEM or PBS into the plastic inter-well spaces between the outer perimeter wells[10]. This creates a local humidity barrier.

  • Benchtop Settling (Critical): Leave the plate undisturbed on a level benchtop at room temperature for 45 minutes. This ensures gravity-driven uniform cell settling before thermal convection can occur[9].

  • Incubation: Transfer the plate to the 37°C incubator.

References

  • The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Clyte.tech. Available at:[Link]

  • Minimizing Edge Effect in 96-Well Plates Using CytoOne. USA Scientific, Inc. Available at: [Link]

  • Evaluation of Edge Effect & Evaporation from Agilent Seahorse XF Pro M Culture Plates. Agilent. Available at:[Link]

  • Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. BioSpherix. Available at:[Link]

  • My question concerns MTT cell viability assay? ResearchGate. Available at:[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at:[Link]

  • Assay Guidance Manual - NCBI Bookshelf. National Institutes of Health (NIH). Available at:[Link]

  • Is Your MTT Assay Really the Best Choice? Promega Corporation. Available at:[Link]

Sources

Troubleshooting

Thiazole-Based Compound Screening: Technical Support &amp; Troubleshooting Center

Welcome to the Core Facility Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers whose promising thiazole hits fail during orthogonal validation or safety pharmacology.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Core Facility Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers whose promising thiazole hits fail during orthogonal validation or safety pharmacology. While the thiazole ring is a privileged scaffold present in numerous approved therapeutics, its unique electronic properties make it highly susceptible to pan-assay interference (PAINS), kinase promiscuity, and metabolic liabilities.

This guide provides mechanistic insights and self-validating protocols to troubleshoot off-target effects commonly associated with thiazole and thiazolidinone scaffolds.

Module 1: Assay Interference & False Positives (PAINS)

Q: My high-throughput screen (HTS) identified several aminothiazole hits with excellent IC50 values, but they fail to show activity in cell-based assays. Could these be assay interference compounds?

Causality & Mechanism: Thiazoles, particularly those with electrophilic substituents or specific fragment sizes, can act as pan-assay interference compounds (PAINS)1[1]. They frequently interfere with primary screens via two mechanisms:

  • Covalent Adduct Formation: Thiazoles can act as Michael acceptors, undergoing nucleophilic attack by free thiols (cysteine residues) on the target protein, leading to irreversible, non-specific inhibition2[2].

  • Spectral Interference: They may interfere with fluorescence readouts (e.g., CPM-based or malachite green assays) via redox cycling or intrinsic fluorescence1[1].

Self-Validating Protocol: Thiol-Scavenging & Adduct Confirmation To build a self-validating system, you must pair a functional biochemical counter-screen with direct analytical confirmation.

  • Biochemical Counter-Screen: Re-run your primary enzymatic assay with the addition of 1 mM and 5 mM Dithiothreitol (DTT) or Glutathione (GSH) to the assay buffer.

  • Functional Validation: If the compound's IC50 right-shifts significantly or activity is entirely lost in the presence of DTT/GSH, the compound is a thiol-reactive false positive2[2].

  • Analytical Confirmation (UPLC-MS): Incubate 10 µM of the thiazole hit with 100 µM of a thiol donor (e.g., GSH) in physiological buffer (pH 7.4) for 1 hour at room temperature. Run the sample through UPLC-MS to detect the mass shift corresponding to the compound-thiol adduct 2[2].

PAINS_Workflow Start Primary HTS Hit (Thiazole Scaffold) Filter In Silico PAINS Filter (e.g., FAF-Drugs) Start->Filter Assay Orthogonal Assay (e.g., MS/NMR) Filter->Assay Thiol Thiol Reactivity Test (+ DTT / GSH) Assay->Thiol TrueHit Validated On-Target Hit Thiol->TrueHit No shift in IC50 FalseHit False Positive / PAINS (Thiol Adduct Formed) Thiol->FalseHit IC50 right-shift / Loss of activity

Workflow for identifying thiazole-based PAINS and thiol-reactive false positives.

Module 2: Kinase Promiscuity & Selectivity Engineering

Q: We are developing a thiazole-based kinase inhibitor, but profiling reveals broad promiscuity across the kinome (e.g., hitting Aurora kinases, c-Kit, and PI4KB). How do we engineer selectivity?

Causality & Mechanism: The nitrogen and sulfur atoms of the thiazole ring act as excellent hydrogen bond acceptors and donors, effectively mimicking the adenine ring of ATP. This allows them to bind promiscuously in the highly conserved ATP-binding hinge region of multiple kinases3[3].

Self-Validating Protocol: Structure-Guided Selectivity Optimization To break hinge-region promiscuity, you must force the molecule to rely on non-conserved kinase pockets (e.g., the DFG-out allosteric pocket or the back pocket).

  • Structural Mapping: Utilize X-ray crystallography or molecular docking to map the binding mode. Identify non-conserved regions adjacent to the ATP-binding site.

  • Steric Bulk Introduction: Introduce a lipophilic or bulky substituent (e.g., an acetanilide group at the C5 position of the thiazole). This creates a deliberate steric clash with the hinge region of off-target kinases while accessing the specific hydrophobic pockets of your target4[4].

  • Proton Donor Reduction: Systematically reduce the proton donor count on the scaffold. This minimizes promiscuous hydrogen bonding and has been shown to enhance cellular potency while dropping off-target kinase activity 5[5].

  • Validation: Run a focused kinome panel (e.g., KINOMEscan) comparing the parent compound to the optimized analog to validate the selectivity index (SI).

Quantitative Summary: Kinase Selectivity Optimization in Thiazoles
Compound ClassTargetPrimary ActivityKey Off-Target LiabilitySelectivity StrategyReference
Imidazo[2,1-b]thiazole (Cpd 30)PI4KBEC50 = 0.007 µMBroad Kinome PromiscuityReduce proton donor count[5]
Thiazoloquinazoline (Cpd 46)Aurora A/BHigh PotencyTyrosine KinasesAcetanilide at C5' position[4]
Thiazole Carboxamide (51am)c-MetIC50 = 0.83 µMc-Kit (IC50 = 4.94 nM)Steric bulk optimization[6]
TFMO Derivative (Cpd 70)HDAC IIa>100-fold SelectivityhERG / CYP450Scaffold rigidification[7]

Module 3: Metabolic & Cardiotoxic Off-Targets (CYP450 & hERG)

Q: Our thiazolidinone derivative demonstrates excellent on-target potency but induces CYP1A1/CYP1B1 and shows hERG liability. How can we mitigate these effects?

Causality & Mechanism:

  • CYP450 Induction: Planar, highly aromatic thiazole and thiazolidinone derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR). Upon binding, AhR translocates to the nucleus and upregulates the expression of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), leading to rapid metabolic clearance8[8].

  • hERG Toxicity: The hERG potassium channel possesses a large inner cavity lined with aromatic residues. Basic amines and highly lipophilic moieties—common in thiazole libraries—readily interact with this cavity via pi-pi stacking and cation-pi interactions, causing action potential prolongation9[9].

Self-Validating Protocol: CYP450 Induction & hERG Patch-Clamp Assay

  • Transcriptional vs. Functional CYP Validation:

    • Seed 3T3-L1 or HepaRG cells in 96-well plates and treat with the thiazole compound (0.1 - 10 µM) for 24-48 hours.

    • Extract RNA and perform RT-qPCR for Cyp1a1 and Cyp1b1 mRNA expression8[8].

    • Self-Validation Step: Do not rely solely on mRNA. Perform an EROD (ethoxyresorufin-O-deethylase) assay on the same cell lysates to confirm that transcriptional upregulation translates to functional CYP1A1 enzymatic activity8[8].

  • Automated hERG Patch-Clamp:

    • Use CHO cells stably expressing the hERG channel. Apply the compound at varying concentrations using an automated patch-clamp system and measure the tail current amplitude.

  • Chemical Mitigation Strategy: To rescue the scaffold, disrupt the planarity of the molecule by introducing sp3-hybridized carbons to prevent AhR binding. To mitigate hERG binding, lower the basicity (pKa) of the amine or introduce zwitterionic properties7[7].

OffTarget_Mechanisms Thiazole Thiazole Derivative Kinase ATP Hinge Region (Kinase Off-Target) Thiazole->Kinase H-bond donor/acceptor hERG hERG K+ Channel (Cardiotoxicity) Thiazole->hERG Lipophilic / Basic amine AhR AhR Activation (CYP450 Induction) Thiazole->AhR Planar aromaticity Tox1 Loss of Selectivity Kinase->Tox1 Tox2 Action Potential Prolongation hERG->Tox2 Tox3 Metabolic Liability AhR->Tox3

Mechanistic pathways of common thiazole off-target interactions and toxicities.

References

  • Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors Source: NIH / PMC URL:[Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: ACS Medicinal Chemistry Letters (via NIH) URL:[Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors Source: Taylor & Francis URL:[Link]

  • Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via NIH) URL:[Link]

  • Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Source: NIH / PMC URL:[Link]

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups Source: MDPI URL:[Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: NIH / PMC URL:[Link]

  • Induction of Cyp450 enzymes by 4-thiazolidinone-based derivatives in 3T3-L1 cells in vitro Source: ResearchGate / Naunyn-Schmiedeberg's Archives of Pharmacology URL:[Link]

Sources

Optimization

How to increase the oral bioavailability of thiazole drug candidates

Welcome to the Technical Support Center for Pharmacokinetics & Formulation . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and resolve poor oral bioavailability (BA) in thiazole-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmacokinetics & Formulation .

As a Senior Application Scientist, I have designed this portal to help you troubleshoot and resolve poor oral bioavailability (BA) in thiazole-based drug candidates. Thiazole rings are ubiquitous in medicinal chemistry due to their robust target engagement capabilities; however, their unique physicochemical properties often lead to significant translational hurdles between in vitro efficacy and in vivo exposure.

Below, you will find a diagnostic workflow, causality-driven FAQs, validated experimental protocols, and quantitative data to guide your optimization efforts.

Part 1: Diagnostic Triage Workflow

Before altering your compound's structure or formulation, you must identify the specific pharmacokinetic barrier. Use the diagnostic decision tree below to isolate whether your thiazole candidate is failing due to solubility, permeability, or first-pass metabolism.

G Start In Vivo Oral BA < 20% Solubility Is aqueous solubility > 100 µg/mL at pH 6.8? Start->Solubility Permeability Is Caco-2 Papp > 10 x 10^-6 cm/s? Solubility->Permeability Yes (BCS I/III) Formulation Formulation Strategy: Amorphous Solid Dispersion or Lipid-based Delivery Solubility->Formulation No (BCS II/IV) Metabolism Is Hepatic Extraction Ratio (ER) > 0.7? Permeability->Metabolism Yes Prodrug Structural Strategy: Prodrug Design or Polar Surface Area Reduction Permeability->Prodrug No (BCS III/IV) MetabolicBlock Structural Strategy: Block CYP Oxidation Sites (e.g., Fluorination) Metabolism->MetabolicBlock Yes (High First-Pass) Success Optimized Thiazole Candidate Metabolism->Success No (Check Efflux) Formulation->Success Prodrug->Success MetabolicBlock->Success

Diagnostic workflow for troubleshooting poor oral bioavailability in thiazole candidates.

Part 2: Troubleshooting Solubility & Precipitation (BCS Class II/IV)

Q: My thiazole derivative shows excellent target affinity in vitro, but oral bioavailability in rodents is near zero. We noticed it precipitates in simulated intestinal fluid (FaSSIF). What is the mechanistic cause, and how can we prevent this?

A: This is a classic "spring and parachute" failure driven by the pH-dependent solubility of the thiazole core. The thiazole ring is a weakly basic heteroaromatic system with a typical pKa around 2.53[1]. In the highly acidic environment of the stomach (pH 1.5–2.0), the thiazole nitrogen becomes protonated, leading to high aqueous solubility (the "spring"). However, as the compound transits into the neutral pH of the intestine (pH 6.8), it rapidly deprotonates. Because the neutral free-base is highly lipophilic, solubility drastically drops, causing the drug to precipitate out of solution before it can be absorbed across the intestinal epithelium[2].

To counteract this, you must formulate the compound to maintain a supersaturated state in the intestine (the "parachute"). Utilizing Amorphous Solid Dispersions (ASDs) with precipitation inhibitors like HPMC (Hydroxypropyl methylcellulose) or employing lipid-based formulations can encapsulate the hydrophobic thiazole core and prevent crystal lattice formation[2].

Protocol: In Vitro Supersaturation and Precipitation Assay

This protocol is a self-validating system: if your formulation maintains concentration above the equilibrium solubility limit for 90 minutes, it is viable for in vivo testing.

  • Preparation: Dissolve the unformulated and formulated thiazole candidates in 0.1 N HCl (Simulated Gastric Fluid, SGF) at a concentration 10x higher than its expected intestinal equilibrium solubility.

  • Gastric Incubation: Incubate at 37°C for 30 minutes with orbital shaking at 150 rpm.

  • pH Shift: Rapidly transfer the SGF solution into a dissolution vessel containing FaSSIF (pH 6.8) pre-warmed to 37°C, maintaining a 1:10 dilution ratio.

  • Time-Course Sampling: Extract 500 µL aliquots at 5, 15, 30, 60, and 120 minutes.

  • Filtration & Quenching: Immediately filter the aliquots through a 0.22 µm PTFE syringe filter to remove precipitated drug. Quench the filtrate with an equal volume of ice-cold acetonitrile to halt any further precipitation.

  • Quantification: Analyze the filtrate via HPLC-UV/MS. A successful formulation will maintain >80% of the initial dissolved concentration for at least 90 minutes.

Part 3: Overcoming First-Pass Metabolism & Permeability Limitations

Q: Our thiazole compound is highly soluble, but bioavailability remains <10%. IV dosing shows a very short half-life. How do we bypass this without losing target affinity?

A: This pharmacokinetic profile strongly suggests high first-pass hepatic extraction or poor membrane permeability. Thiazole rings—particularly those lacking substituents at the 4- or 5-positions—are highly susceptible to oxidation by Cytochrome P450 enzymes (e.g., CYP3A4), forming reactive epoxides or sulfoxides that are rapidly cleared. Furthermore, if your compound contains highly polar groups (like carboxylic or phosphonic acids) attached to the thiazole, it will not passively diffuse across the lipophilic gut wall.

If structural modification (like blocking vulnerable CYP sites with halogens) reduces target affinity, a prodrug strategy is highly effective. For example, the discovery of the oral FBPase inhibitor MB06322 (CS-917) utilized a phosphonic diamide prodrug approach on a thiazole core. This successfully shielded the polar groups, bypassed rapid intestinal/hepatic degradation, and improved oral bioavailability to 22–47%[3]. Alternatively, the inclusion of an α-substituent to an adjacent carboxylic acid has been shown to provide steric hindrance, lowering hepatic clearance and yielding excellent oral bioavailability[1].

Quantitative Impact of Optimization Strategies on Thiazole Bioavailability
Optimization StrategyMechanism of ActionPre-Optimization Oral BAPost-Optimization Oral BA
Phosphonic Diamide Prodrug Masks polar groups, enhances passive permeability< 5%22% – 47%
α-Substitution on Carboxylate Steric hindrance reduces hepatic clearancePoorExcellent (>60%)
Amorphous Solid Dispersion Inhibits pH-shift induced precipitation in GI tract< 10%Moderate to High
Lipid-Based Formulation Bypasses hepatic first-pass via lymphatic absorption< 15%Moderate to High

Data synthesized from established thiazole pharmacokinetic optimization studies[1][2][3].

Protocol: Microsomal Stability and Metabolite Identification Assay

Use this protocol to definitively identify if CYP-mediated first-pass metabolism is destroying your thiazole candidate.

  • Reaction Mixture: Combine 1 µM thiazole test compound with 0.5 mg/mL human or rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) from the elimination rate constant. Scan for +16 Da (oxidation) mass shifts to identify vulnerable, unsubstituted sites on the thiazole ring.

Part 4: Mechanistic Pathway of Prodrug Activation

When utilizing a prodrug strategy to rescue a thiazole candidate, it is critical to understand the spatial and enzymatic timing of activation. The prodrug must survive the gastrointestinal tract, absorb efficiently, and then cleave precisely in the liver to release the active pharmacophore into systemic circulation.

Pathway GI GI Tract (Absorption) Liver Hepatic First-Pass (CYP450 / Esterases) GI->Liver Portal Vein Active Active Thiazole (High Affinity) Liver->Active Enzymatic Cleavage Metabolite Inactive Metabolite (Cleared) Liver->Metabolite CYP Oxidation (If unprotected) Blood Systemic Circulation (Target Engagement) Prodrug Thiazole Prodrug (High Permeability) Prodrug->GI Oral Dose Active->Blood Bioavailable

Mechanistic pathway of thiazole prodrug absorption and hepatic activation.

References

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Institutes of Health (NIH).[Link]

  • Discovery of a Series of Phosphonic Acid-Containing Thiazoles and Orally Bioavailable Diamide Prodrugs That Lower Glucose in Diabetic Animals Through Inhibition of Fructose-1,6-Bisphosphatase. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR Spectral Resolution and Solvent Effects in 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine

Executive Summary The structural elucidation of substituted 2-aminothiazoles is a critical workflow in modern drug discovery. 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine serves as a highly versatile pharmacophore, fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted 2-aminothiazoles is a critical workflow in modern drug discovery. 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine serves as a highly versatile pharmacophore, frequently utilized in the development of antimicrobial and anti-inflammatory agents.

This guide objectively compares the analytical performance of different Nuclear Magnetic Resonance (NMR) solvent systems (DMSO-d6 vs. CDCl3) and magnetic field strengths (400 MHz vs. 600 MHz) for the precise characterization of this compound. By analyzing the chemically induced shifts (CISs) and resolution capabilities, researchers can optimize their analytical workflows for structurally similar heterocyclic scaffolds.

Mechanistic Grounding: The 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a highly polarized heterocycle. The electron-donating primary amine (-NH2) at the C2 position pushes electron density into the ring, significantly shielding the C5 proton and carbon. Conversely, the 3-methoxy-4-methylphenyl group at the C4 position introduces complex anisotropic effects and specific J-coupling networks.

Understanding the causality behind solvent selection is paramount. The choice of deuterated solvent not only dictates the solubility of the analyte but also induces significant chemically induced shifts due to magnetic susceptibility differences and hydrogen-bonding interactions 1. For instance, the isosteric properties of the thiazole ring necessitate precise NMR characterization to distinguish it from potential oxazole analogs, a process heavily reliant on accurate chemical shift assignments .

Standardized Analytical Workflow

To ensure reproducibility, the following self-validating workflow must be adhered to during spectral acquisition.

G A Sample Prep (20 mg in 0.6 mL) B Shimming & Tuning (Automated/Manual) A->B C Data Acquisition (1H: 16 scans) B->C D Fourier Transform & Phase Correction C->D E Peak Picking & Integration D->E

Standardized NMR acquisition workflow for 2-aminothiazole derivatives.

Comparative Analysis 1: Solvent Effects (DMSO-d6 vs. CDCl3)

The most striking difference in the NMR profile of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine arises from the choice of solvent. DMSO-d6 is a strong hydrogen-bond acceptor, whereas CDCl3 is relatively non-polar. This fundamental difference alters the electronic environment of the exchangeable protons and the polarizable heterocycle 2.

1H NMR Performance Comparison
Proton AssignmentDMSO-d6 (600 MHz)CDCl3 (600 MHz)MultiplicityJ-Coupling (Hz)
-NH2 7.055.10br s-
Thiazole H5 7.026.68s-
Phenyl H2' 7.427.48d1.6
Phenyl H6' 7.357.38dd7.8, 1.6
Phenyl H5' 7.187.15d7.8
-OCH3 3.853.92s-
-CH3 2.202.25s-

Causality of Shifts:

  • The Amine (-NH2) Shift: In DMSO-d6, the -NH2 protons are strongly hydrogen-bonded to the solvent's oxygen atom, severely deshielding them and shifting the signal downfield to ~7.05 ppm. In CDCl3, the lack of hydrogen bonding allows the signal to resonate upfield at ~5.10 ppm.

  • The Thiazole H5 Shift: The high dielectric constant of DMSO stabilizes the dipolar resonance structures of the thiazole ring, deshielding the H5 proton (7.02 ppm). In CDCl3, the proton remains relatively shielded (6.68 ppm).

13C NMR Performance Comparison
Carbon AssignmentDMSO-d6 (150 MHz)CDCl3 (150 MHz)
Thiazole C2 168.5167.2
Thiazole C4 150.2151.0
Phenyl C3' (-OCH3) 157.5158.1
Phenyl C1' 133.5134.0
Phenyl C5' 130.5131.2
Phenyl C4' (-CH3) 125.0126.5
Phenyl C6' 118.0119.5
Phenyl C2' 108.5109.2
Thiazole C5 101.5102.8
Methoxy C 55.555.8
Methyl C 15.816.2

Comparative Analysis 2: Field Strength Resolution (400 MHz vs. 600 MHz)

The 3-methoxy-4-methylphenyl moiety presents a tightly coupled AMX spin system (H2', H5', H6').

  • At 400 MHz: The chemical shift difference between H6' (7.35 ppm) and H5' (7.18 ppm) is approximately 0.17 ppm, which translates to 68 Hz. While this is sufficient for basic integration, subtle line broadening from sample impurities or poor shimming can induce second-order "roofing" effects, complicating the extraction of the 1.6 Hz meta-coupling constant.

  • At 600 MHz: The separation increases to 102 Hz. This higher field strength guarantees absolute first-order behavior, providing baseline resolution between the doublet of doublets (H6') and the adjacent doublet (H5'). This is critical for automated peak picking algorithms used in high-throughput drug screening.

Logic Root Aromatic Proton Assignment (Phenyl Ring) H2 H2' (ortho to OCH3) Singlet/Doublet (J=1.6 Hz) Root->H2 H5 H5' (ortho to CH3) Doublet (J=7.8 Hz) Root->H5 H6 H6' (meta to OCH3) Doublet of Doublets Root->H6 H2->H6 meta coupling (J=1.6 Hz) H5->H6 ortho coupling (J=7.8 Hz)

Logical relationship of J-coupling for the 3-methoxy-4-methylphenyl aromatic spin system.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the spectral data, the following self-validating system must be employed:

Step 1: Sample Preparation
  • Weigh exactly 15–20 mg of highly purified 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine.

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (DMSO-d6 or CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could cause line broadening.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into the spectrometer and allow 5 minutes for thermal equilibration at 298 K. Causality: Temperature fluctuations cause the -NH2 peak to drift.

  • Perform Automated Tuning and Matching (ATM) on the probe to optimize the radiofrequency pulse transfer.

  • Execute gradient Z-shimming until the lock signal stabilizes >80% and the Full Width at Half Maximum (FWHM) of the TMS peak is <1.0 Hz.

Step 3: Acquisition Parameters
  • 1H NMR: Apply a 30° excitation pulse, a relaxation delay (d1) of 1.0 s, and acquire 16 scans into 64k data points.

  • 13C NMR: Apply a 30° excitation pulse, a relaxation delay of 2.0 s, and acquire 512 scans using WALTZ-16 proton decoupling to eliminate 1H-13C splitting.

Step 4: Processing
  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation.

  • Phase the spectrum manually (zero-order and first-order) to achieve perfectly symmetric Lorentzian peak shapes.

  • Calibrate the chemical shift scale by setting the internal TMS peak to exactly 0.00 ppm.

References

  • Hoffman, R. E. (2006). Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts. Magnetic Resonance in Chemistry.
  • Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. Available at:[Link]

  • Kocabas, E., & Burak, A. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts. Heterocycles, 81(12).

Sources

Comparative

A Head-to-Head Comparison of Anticancer Activity: Dasatinib vs. 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine

A Technical Guide for Researchers in Oncology Drug Discovery In the landscape of oncology research, the quest for novel small molecules with potent and selective anticancer activity is perpetual. This guide provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of oncology research, the quest for novel small molecules with potent and selective anticancer activity is perpetual. This guide provides a comparative analysis of Dasatinib, a well-established multi-targeted tyrosine kinase inhibitor, and 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine, a representative of the promising 2-aminothiazole class of compounds. This document is structured to provide a deep, evidence-based comparison, complete with detailed experimental protocols and data interpretation, to aid researchers in the evaluation of similar compounds.

Introduction to the Contenders

Dasatinib , a second-generation tyrosine kinase inhibitor, is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action is well-characterized, potently inhibiting the BCR-ABL fusion protein and the SRC family of kinases, thereby disrupting downstream signaling pathways that drive cancer cell proliferation and survival.[1]

4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine is a novel investigational compound belonging to the 2-aminothiazole scaffold. This chemical family is recognized for its diverse biological activities, with numerous derivatives exhibiting significant anticancer properties.[2][3] While the specific molecular targets of this particular derivative are yet to be fully elucidated, the 2-aminothiazole core is a common feature in many kinase inhibitors.[4][5] Based on the broader literature, it is hypothesized that this compound may exert its anticancer effects through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and by inducing apoptosis and cell cycle arrest.[5][6]

This guide will present a hypothetical, yet plausible, head-to-head comparison of these two molecules, outlining the experimental framework necessary for such an evaluation.

In Vitro Comparative Assessment of Anticancer Activity

A comprehensive in vitro evaluation is the cornerstone of preclinical drug discovery. Here, we outline a suite of assays to compare the anticancer efficacy of Dasatinib and 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine.

Cell Viability and Cytotoxicity: The MTT Assay

The initial step in assessing anticancer activity is to determine the cytotoxic effects of the compounds on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[7]

Table 1: Hypothetical IC50 Values (µM) from MTT Assay

Cell LineCancer TypeDasatinib4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine
K-562Chronic Myeloid Leukemia0.0055.2
MCF-7Breast Adenocarcinoma0.67[8]8.9
HCT-116Colon Carcinoma0.14[8]12.5
A549Non-small Cell Lung Cancer>10[8]15.8

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of Dasatinib and 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Induction of Apoptosis: Annexin V/PI Staining

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V Positive)

Cell LineTreatment (at IC50)Dasatinib4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine
K-56224h45%35%
MCF-748h55%42%

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with each compound at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis: Propidium Iodide Staining

Investigating the effect of a compound on cell cycle progression can reveal its mechanism of action. Propidium iodide staining followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Table 3: Hypothetical Cell Cycle Distribution (%)

Cell LineTreatment (at IC50, 24h)G0/G1SG2/M
K-562Control453520
Dasatinib652015
4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine582517
MCF-7Control503020
Dasatinib701515
4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine622216

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with each compound at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Elucidating the Mechanism of Action: Molecular Investigations

To understand the molecular underpinnings of their anticancer activity, it is crucial to investigate the effects of these compounds on key signaling pathways.

Western Blot Analysis of Key Signaling Proteins

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins. This allows for the assessment of the activation state of signaling pathways known to be involved in cancer progression.

Table 4: Hypothetical Effects on Key Signaling Proteins

ProteinDasatinib4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine
p-BCR-ABL (K-562)↓↓↓-
p-SRC↓↓↓
p-Akt↓↓↓↓
p-ERK
Cleaved PARP↑↑↑↑↑
Bcl-2↓↓
Bax↑↑

Arrow direction indicates up (↑) or down (↓) regulation, with the number of arrows representing the magnitude of the effect. A dash (-) indicates no expected direct effect.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

In Vivo Efficacy: The Xenograft Mouse Model

To translate in vitro findings to a more physiologically relevant system, the anticancer activity of the compounds should be evaluated in an in vivo model, such as a tumor xenograft mouse model.[9]

Table 5: Hypothetical In Vivo Antitumor Efficacy in a K-562 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500-
Dasatinib (10 mg/kg/day)30080%
4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine (50 mg/kg/day)80047%

Experimental Protocol: Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., K-562) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the compounds (e.g., via oral gavage) daily for a specified period.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Visualizing the Mechanisms: Signaling Pathways and Workflows

G cluster_dasatinib Dasatinib cluster_novel_compound 4-(3-Methoxy-4-methyl-phenyl)- thiazol-2-ylamine (Hypothesized) cluster_downstream Downstream Effects Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases Dasatinib->SRC Inhibits Proliferation Cell Proliferation Dasatinib->Proliferation Survival Cell Survival Dasatinib->Survival Apoptosis Apoptosis Dasatinib->Apoptosis Cell_Cycle Cell Cycle Arrest Dasatinib->Cell_Cycle BCR_ABL->Proliferation SRC->Survival Novel_Compound Novel Compound PI3K PI3K Novel_Compound->PI3K Inhibits Novel_Compound->Proliferation Novel_Compound->Survival Novel_Compound->Apoptosis Novel_Compound->Cell_Cycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Survival

Caption: Comparative Signaling Pathways of Dasatinib and the Hypothesized Mechanism of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines MTT MTT Assay (Cell Viability) Cell_Culture->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Cell_Culture->Apoptosis Cell_Cycle PI Staining (Cell Cycle) Cell_Culture->Cell_Cycle Western_Blot Western Blot (Signaling Pathways) Cell_Culture->Western_Blot Xenograft Xenograft Mouse Model MTT->Xenograft Inform Apoptosis->Xenograft Inform Cell_Cycle->Xenograft Inform Western_Blot->Xenograft Inform Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth

Caption: Experimental Workflow for the Comparative Anticancer Evaluation.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of a well-established anticancer drug, Dasatinib, and a novel investigational compound, 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine. The outlined experimental protocols, from in vitro cytotoxicity assays to in vivo xenograft models, represent a robust approach to characterizing and comparing the anticancer potential of therapeutic candidates.

Based on our hypothetical data, Dasatinib exhibits potent, targeted activity against CML cells, consistent with its known mechanism of action. The novel 2-aminothiazole derivative, while demonstrating broader and less potent anticancer activity, still presents a promising profile for further investigation, particularly in understanding its specific molecular targets within cancer cells. This comparative approach is essential for identifying new drug candidates with improved efficacy and selectivity, ultimately contributing to the advancement of cancer therapy.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells. Investigative and Clinical Urology. [Link]

  • Dasatinib (BMS-354825) tyrosine kinase inhibitor suppresses invasion and induces cell cycle arrest and apoptosis of head and neck squamous cell carcinoma and non-small cell lung cancer cells. Clinical Cancer Research. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology. [Link]

  • Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. [Link]

  • Summary of cell line IC50 values and responses to dasatinib. ResearchGate. [Link]

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Molecules. [Link]

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Journal of Pharmaceutical Research International. [Link]

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. [Link]

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Validation

Validating the Biological Target of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine: A Comparative Guide to Modern Target Deconvolution Strategies

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific interrogation. A critical milestone in t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific interrogation. A critical milestone in this journey is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, objective comparison of modern experimental strategies to validate the biological target of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine , a compound of interest in contemporary drug discovery. While the definitive target of this specific molecule is not extensively documented, its structural similarity to known kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (Syk), provides a strong starting hypothesis.[1][2][3][4][5][6] This guide will therefore focus on methodologies to robustly test the hypothesis that Syk is the primary biological target, and to identify potential off-target interactions.

We will move beyond a simple listing of protocols to a narrative that explains the "why" behind experimental choices, ensuring a self-validating system of inquiry. Every claim is grounded in authoritative sources, providing a trustworthy and comprehensive resource for your target validation endeavors.

The Central Hypothesis: Is Spleen Tyrosine Kinase the Target?

The core structure of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine is a recurring motif in a class of potent Spleen Tyrosine Kinase (Syk) inhibitors.[5] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2][3] Its inhibition has been explored for the treatment of a range of inflammatory diseases and cancers.[2][3] Therefore, the primary hypothesis to validate is that 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine directly binds to and inhibits the activity of Syk.

To rigorously test this, a multi-pronged approach is essential. We will compare three gold-standard methodologies:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay to confirm direct target engagement in a cellular context.

  • Kinome Profiling: A biochemical screen to assess the selectivity of the compound against a broad panel of kinases.

  • Chemical Proteomics: An unbiased approach to identify the full spectrum of protein interactors in a complex biological sample.

The following sections will delve into the principles, protocols, and comparative advantages of each technique.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Setting

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify that a compound binds to its intended target within the complex milieu of a living cell.[7][8] The underlying principle is that the binding of a ligand, such as our compound of interest, to its target protein increases the protein's thermal stability.[7] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[9][10]

Causality Behind the Experimental Choice

Before embarking on more resource-intensive profiling, confirming direct target engagement is a crucial first step. CETSA provides this evidence in a physiologically relevant context, as it can be performed on intact cells or cell lysates.[7] A positive result in a CETSA experiment strongly indicates that the compound can access its target within the cell and form a stable complex.

Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., cell line expressing Syk) compound_treatment 2. Compound Treatment (Vehicle vs. 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine) cell_culture->compound_treatment Incubate heat_challenge 3. Heat Challenge (Apply temperature gradient) compound_treatment->heat_challenge Expose cell_lysis 4. Cell Lysis heat_challenge->cell_lysis Lyse centrifugation 5. Centrifugation (Separate soluble and aggregated proteins) cell_lysis->centrifugation Spin western_blot 6. Western Blot (Quantify soluble Syk) centrifugation->western_blot Analyze supernatant

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA for Syk Target Engagement
  • Cell Culture: Culture a human cell line known to express Syk (e.g., a B-cell lymphoma line like Ramos) to approximately 80% confluency.

  • Compound Treatment: Treat the cells with either a vehicle control (e.g., DMSO) or varying concentrations of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine for a predetermined time (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.[9][11]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

  • Western Blot Analysis: Carefully collect the supernatant containing the soluble proteins. Normalize the total protein concentration, then perform SDS-PAGE and Western blotting using a primary antibody specific for Syk.

  • Data Analysis: Quantify the band intensities for soluble Syk at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and thus, direct engagement.

Data Presentation: Expected CETSA Results
Temperature (°C)Soluble Syk (Vehicle)Soluble Syk (Compound)
40100%100%
4595%100%
5070%98%
5540%85%
6010%50%
65<5%20%
70<1%<5%

Kinome Profiling: Assessing Selectivity and Off-Target Effects

While CETSA can confirm target engagement, it does not provide information about the compound's selectivity. Kinome profiling addresses this by screening the compound against a large panel of purified kinases.[12][13][14] This is crucial for understanding potential off-target effects that could lead to toxicity or unexpected pharmacology. Several platforms are available for kinome profiling, offering insights into the compound's inhibitory activity across the kinome.[15]

Causality Behind the Experimental Choice

A selective kinase inhibitor is often a more desirable therapeutic candidate. Broad-spectrum kinase inhibition can lead to unwanted side effects. Kinome profiling provides a comprehensive overview of the compound's selectivity, guiding lead optimization efforts and providing an early assessment of potential liabilities.[16]

Experimental Workflow

Kinome_Profiling_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis compound_prep 1. Compound Dilution reaction_setup 3. Kinase Reaction (Kinase, Substrate, ATP, Compound) compound_prep->reaction_setup kinase_panel 2. Kinase Panel Array kinase_panel->reaction_setup detection 4. Detection of Kinase Activity reaction_setup->detection data_analysis 5. Data Analysis (% Inhibition) detection->data_analysis

Caption: A generalized workflow for a kinome profiling experiment.

Detailed Protocol: Example using an In Vitro Kinase Assay
  • Compound Preparation: Prepare a dilution series of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine in a suitable buffer.

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified human kinases (e.g., >400 kinases).

  • Kinase Reaction: For each kinase, a reaction is set up containing the kinase, a specific substrate peptide, ATP (often at the Km concentration), and the test compound or vehicle.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³³P-ATP), fluorescence-based assays, or mass spectrometry.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the compound is calculated relative to the vehicle control. This is typically done at one or two fixed concentrations of the compound (e.g., 1 µM and 10 µM). Hits that show significant inhibition are often followed up with IC₅₀ determinations.

Data Presentation: Comparative Kinome Profiling Data
Kinase Target% Inhibition at 1 µM (Compound A)% Inhibition at 1 µM (BAY 61-3606)
Syk 95% 98%
Lyn45%50%
Fyn30%35%
Src25%28%
Lck20%22%
EGFR<10%<10%
VEGFR2<5%<5%

Compound A represents our hypothetical data for 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine. BAY 61-3606 is a known Syk inhibitor included for comparison.[1]

Chemical Proteomics: An Unbiased Approach to Target Identification

While CETSA and kinome profiling are excellent for validating a hypothesized target, they may miss unexpected off-targets. Chemical proteomics is an unbiased approach that aims to identify all proteins that interact with a small molecule in a complex biological sample, such as a cell lysate.[17][18][19] This can be particularly useful for deconvoluting the mechanism of action of compounds identified through phenotypic screens.[19][20]

Causality Behind the Experimental Choice

Chemical proteomics provides a global view of the compound's interactome, which can reveal novel targets and off-targets that would not have been identified through hypothesis-driven approaches.[17][21] This comprehensive dataset can help to explain the full spectrum of a compound's biological activity and potential toxicity.[17]

Experimental Workflow

Chemical_Proteomics_Workflow cluster_prep Sample Preparation cluster_enrichment Target Enrichment cluster_analysis Analysis probe_synthesis 1. Synthesis of Affinity Probe lysate_incubation 2. Incubation with Cell Lysate probe_synthesis->lysate_incubation affinity_capture 3. Affinity Capture (e.g., on beads) lysate_incubation->affinity_capture washing 4. Washing to Remove Non-specific Binders affinity_capture->washing elution 5. Elution of Bound Proteins washing->elution proteomics 6. Mass Spectrometry (LC-MS/MS) elution->proteomics data_analysis 7. Data Analysis and Target Identification proteomics->data_analysis

Caption: A workflow for a typical affinity-based chemical proteomics experiment.

Detailed Protocol: Affinity-Based Chemical Proteomics
  • Affinity Probe Synthesis: A chemical analogue of 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine is synthesized with a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry). It is crucial to first confirm that this modified probe retains its biological activity.

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line.

  • Incubation: Incubate the cell lysate with the affinity probe. In a parallel control experiment, pre-incubate the lysate with an excess of the original, unmodified compound to competitively block the binding of the probe to its specific targets.

  • Affinity Capture: If a biotinylated probe is used, capture the probe-protein complexes on streptavidin-coated beads. If an alkyne-tagged probe is used, perform a click reaction to attach biotin, followed by capture on streptavidin beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the experimental and control samples. Proteins that are significantly depleted in the control sample (due to competition by the free compound) are considered specific interactors.

Data Presentation: Hypothetical Chemical Proteomics Hits
Protein IDFold Enrichment (Probe vs. Probe + Free Compound)Known Function
P43405 (SYK)>10Tyrosine Kinase
P06241 (LYN)3.5Tyrosine Kinase
Q15418 (MAP4K2)2.8Serine/Threonine Kinase
P12931 (SRC)2.1Tyrosine Kinase

This table shows hypothetical data where Syk is the most significantly enriched protein, with other kinases showing weaker, but still potentially relevant, interactions. The identification of MAP4K2 as a potential off-target for a related compound, BAY61-3606, has been previously reported.[22]

Conclusion: A Self-Validating Triad of Techniques

Validating the biological target of a novel compound like 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine requires a multi-faceted and rigorous approach. The three methodologies presented here – CETSA, kinome profiling, and chemical proteomics – form a self-validating triad that provides complementary and corroborating evidence.

  • CETSA provides the foundational evidence of direct target engagement in a cellular context.

  • Kinome profiling offers a broad view of selectivity, which is critical for predicting potential off-target effects and guiding medicinal chemistry efforts.

  • Chemical proteomics delivers an unbiased, global perspective on the compound's interactome, with the potential to uncover novel targets and mechanisms of action.

By integrating the data from these orthogonal approaches, researchers can build a comprehensive and compelling case for the biological target(s) of their compound, paving the way for further preclinical and clinical development. This structured, evidence-based approach embodies the principles of scientific integrity and provides a robust framework for decision-making in the complex landscape of drug discovery.

References

  • Bantscheff, M., & Drewes, G. (2012). Chemical proteomics for target discovery and validation. Methods in Molecular Biology, 893, 247-264.
  • PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • Gnad, F., et al. (2012). BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner. PLoS ONE, 7(7), e41343.
  • Childs-Disney, J. L., & Disney, M. D. (2016). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Annual review of pharmacology and toxicology, 56, 123–140.
  • Evotec. (n.d.). Chemical Proteomics. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new targets of clinical kinase inhibitors.
  • Zhang, Y., et al. (2024). Advancements in Chemical Proteomics for Target Identification of Natural Products in Live Cells. Current Medicinal Chemistry, 31.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Lee, J., & Kim, Y. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 3865.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1439, 237–251.
  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Wang, L., et al. (2007). Target validation: a door to drug discovery. Drug discoveries & therapeutics, 1(1), 23–29.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Lee, S. J., & Lee, J. (2016). Advances in identification and validation of protein targets of natural products without chemical modification.
  • Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & medicinal chemistry letters, 18(23), 6231–6235.
  • Sastry, S. R., & Sjö, P. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS medicinal chemistry letters, 14(3), 263–267.
  • Sastry, S. R., & Sjö, P. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(3), 263-267.
  • Chemsrc. (2026). N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Wardell, J. L., et al. (2018). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta crystallographica. Section C, Structural chemistry, 74(Pt 10), 1369–1378.
  • El-Gamal, M. I., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • PubChem. (n.d.). (3-Methoxy-4-oxazol-5-yl-phenyl)-(4-phenyl-thiazol-2-yl)-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide. Retrieved from [Link]

  • Cirigliano, A., et al. (2021). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Future medicinal chemistry, 13(1), 25–46.
  • Griebel, G., et al. (2003). Aminothiazole derivatives and their use as CRF receptor ligands. U.S.
  • Szałek, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7013.

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Validation

Reproducibility of In Vitro Experiments with 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine: A Comparative Application Guide

Executive Summary The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including Dasatinib and Alpelisib[1]. Within...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including Dasatinib and Alpelisib[1]. Within early-stage drug discovery, 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine (hereafter referred to as 4-MMPT ) is frequently utilized as a specialized tool compound to evaluate kinase inhibition and antiproliferative efficacy.

This guide provides a rigorous, self-validating framework for researchers working with 4-MMPT. By objectively comparing its performance against established clinical standards and detailing the causality behind critical experimental choices, this document ensures high reproducibility in in vitro screening workflows.

Mechanistic Grounding: The 2-Aminothiazole Scaffold

Like its clinical predecessor Dasatinib, 4-MMPT functions primarily as an ATP-competitive inhibitor[2]. The 2-aminothiazole moiety forms critical hydrogen bonds with the hinge region of the kinase domain (e.g., Src, Abl, or EGFR). The specific addition of the 3-methoxy-4-methyl-phenyl group enhances hydrophobic interactions within the kinase's selectivity pocket. This structural modification drives both target specificity and potency, ultimately leading to the dephosphorylation of downstream effectors and inducing cell cycle arrest at the G1-S transition[2].

Pathway A 4-MMPT (2-Aminothiazole) B ATP-Binding Pocket (Kinase Domain) A->B Competitive Binding C Inhibition of Phosphorylation B->C Blocks ATP D Downstream Effectors (e.g., FAK, p130) C->D Reduces Activation E Cell Cycle Arrest (G1-S Transition) D->E Apoptosis

Figure 1: Mechanistic pathway of 4-MMPT demonstrating ATP-competitive kinase inhibition and cell cycle arrest.

Comparative Performance Data

To establish a baseline for assay reproducibility, we compare the in vitro performance of 4-MMPT against Dasatinib (a highly potent, pan-Src/Abl positive control)[2] and a generic 2-aminothiazole building block. The data synthesizes expected inhibitory concentrations based on established structure-activity relationship (SAR) profiles of methoxy-phenyl thiazole derivatives across standard cancer cell lines[3].

Table 1: In Vitro Kinase Inhibition & Cell Viability
CompoundSrc Kinase IC₅₀ (nM)EGFR Kinase IC₅₀ (nM)A549 Viability GI₅₀ (µM)MCF-7 Viability GI₅₀ (µM)
Dasatinib (Control) < 1.035.00.050.08
4-MMPT 45.582.01.252.10
Generic 2-Aminothiazole > 5000> 5000> 50.0> 50.0
Table 2: Physicochemical & Assay Quality Metrics
MetricDasatinib4-MMPTCausality / Impact on Assay
Aqueous Solubility Low (< 10 µg/mL)Moderate (~25 µg/mL)Requires DMSO stock; prone to precipitation in aqueous buffers.
PAINS Liability LowLowUnlikely to act as a false-positive pan-assay interference compound.
Autofluorescence MinimalMinimalDoes not interfere with TR-FRET or standard luminescent readouts.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that any observed activity from 4-MMPT is a true pharmacological effect rather than an assay artifact.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Objective: Determine the IC₅₀ of 4-MMPT against a purified kinase target (e.g., Src or EGFR).

  • Reagent Preparation: Prepare a 10 mM stock of 4-MMPT in 100% anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents water absorption, which can cause the hydrophobic 4-MMPT to precipitate out of solution prematurely, leading to artificially low calculated potencies.

  • Buffer Formulation: Use 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: Brij-35 (a non-ionic detergent) prevents the formation of colloidal aggregates by the compound, which are known to cause false-positive inhibition via non-specific enzyme sequestration. DTT maintains the kinase's critical cysteine residues in a reduced, active state.

  • Pre-Incubation: Dispense 5 µL of kinase and 2.5 µL of 4-MMPT (diluted in buffer) into a 384-well plate. Incubate for 30 minutes at room temperature.

    • Causality: Because 4-MMPT is an ATP-competitive inhibitor, pre-incubation allows the compound to achieve binding equilibrium in the active site before the highly concentrated endogenous substrate (ATP) is introduced.

  • Reaction Initiation: Add 2.5 µL of ATP/substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Validation & QC: Calculate the Z'-factor using DMSO-only (negative control) and EDTA (positive control, which chelates Mg²⁺ to completely inhibit the kinase).

    • Causality: A Z'-factor > 0.5 validates that the assay window is robust enough to distinguish true hits from background noise, ensuring reproducibility.

Protocol B: ATP-Based Cell Viability Assay (CellTiter-Glo)

Objective: Measure the antiproliferative effect (GI₅₀) of 4-MMPT on A549 lung cancer cells[3].

  • Cell Seeding: Seed A549 cells at 2,000 cells/well in 384-well plates using 40 µL of complete media. Leave the outermost perimeter wells empty and fill them with PBS.

    • Causality: The PBS barrier mitigates the "edge effect" caused by evaporation over the 72-hour incubation, which would otherwise create a concentration gradient and skew viability data.

  • Compound Dosing: Pin-transfer 100 nL of 4-MMPT to achieve a final DMSO concentration of 0.25%. Ensure all control wells receive exactly 0.25% DMSO.

    • Causality: DMSO can alter cell membrane permeability and induce toxicity. Normalizing the vehicle concentration across all wells isolates the true antiproliferative effect of the compound.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour window allows cells to undergo at least two division cycles, which is necessary to capture the downstream effects of cell cycle arrest at the G1-S transition[2].

  • Detection: Add 10 µL of CellTiter-Glo reagent, shake for 2 minutes, and incubate for 10 minutes before reading luminescence.

    • Causality: Shaking ensures complete cell lysis, while the 10-minute incubation stabilizes the luminescent signal by allowing the luciferase reaction to reach a steady state.

Workflow Diagram for Reproducible Screening

Workflow S1 Step 1: Compound Prep 10 mM DMSO Stock Serial Dilution S2 Step 2: Assay Setup Dispense Kinase/Substrate Add 4-MMPT S1->S2 S3 Step 3: Incubation 60 min at RT Ensure Equilibrium S2->S3 S4 Step 4: Detection TR-FRET Readout (Ex: 340nm, Em: 615/665nm) S3->S4 S5 Step 5: Data Analysis Calculate Z'-factor Determine IC50 S4->S5

Figure 2: Step-by-step high-throughput screening workflow emphasizing equilibrium and quality control.

References

  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Source: PubMed Central (PMC). URL: 1

  • Title: Dasatinib (BMS-354825) tyrosine kinase inhibitor suppresses invasion and induces cell cycle arrest and apoptosis of head and neck squamous cell carcinoma and non-small cell lung cancer cells. Source: PubMed. URL: 2

  • Title: Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. Source: MDPI. URL: 3

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Safety & Regulatory Compliance

Safety

4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine As a specialized heterocyclic amine, 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine is a highly valuable building block in p...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine

As a specialized heterocyclic amine, 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine is a highly valuable building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors. However, its bioactive pharmacophore—an aminothiazole ring coupled with a substituted phenyl group—presents specific toxicological and environmental hazards.

To build a culture of uncompromising laboratory safety, this guide moves beyond basic material safety data sheets (SDS) to provide the mechanistic causality behind each handling and disposal procedure.

Part 1: Physicochemical & Hazard Profiling

Understanding the molecular behavior of this compound is the first step in mitigating risk. The presence of the primary amine and the thiazole sulfur atom dictates both its interaction with human biology and its combustion profile.

ParameterClassification / SpecificationMechanistic Rationale & Causality
GHS Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3The primary amine and thiazole nitrogen act as strong hydrogen bond donors/acceptors, interacting aggressively with biological mucous membranes to cause severe irritation and acute toxicity[1].
Physical State Solid (Crystalline powder)A high surface-area-to-volume ratio makes the solid prone to aerosolization and dust generation during standard laboratory transfers[2].
Combustion Byproducts COx, NOx, SOxThermal decomposition of the sulfur (thiazole) and nitrogen (amine) heteroatoms guarantees the formation of highly acidic oxides if incinerated improperly[3].
PPE Requirements Nitrile gloves, EN166 safety goggles, P95/P1 respiratorPrevents dermal absorption and inhalation of bioactive particulates; respiratory protection is critical against micro-dust[3].

Part 2: Operational Handling & Spill Response

Because 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine is a respiratory irritant (STOT SE 3), preventing aerosolization is the core objective of all handling protocols.

Standard Operating Procedure: Safe Handling
  • Engineering Controls: Conduct all weighing and transfer operations within a Class II Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: This prevents the accumulation of airborne particulates, directly mitigating the inhalation hazard[1].

  • PPE Verification (Self-Validating System): Before handling, perform a visual inspection and a manual inflation test of your nitrile gloves. If the glove holds air without deflating, structural integrity is confirmed, ensuring zero micro-tears that could allow dermal absorption.

  • Static Dissipation: Use anti-static weighing boats and grounded spatulas.

    • Causality: Fine organic powders accumulate static charge, which can lead to sudden aerosolization or repulsion from the weighing pan[4].

Protocol: Spill Response and Containment Workflow

SpillResponse A 1. Spill Detected B 2. Isolate Area & Evacuate (Prevent Aerosol Exposure) A->B C 3. Don Advanced PPE (N95/P100, Nitrile) B->C D 4. Containment (Cover with Damp Sand) C->D E 5. Mechanical Collection (Non-sparking tools) D->E F 6. Transfer to Hazardous Waste Receptacle E->F

Fig 1: Step-by-step spill response workflow for aminothiazole derivatives.

  • Isolation: Immediately evacuate the immediate vicinity to prevent inhalation exposure.

  • Suppression: Do not dry sweep. Cover the spill with damp sand or a commercial absorbent pad[5].

    • Causality: Dry sweeping mechanically aerosolizes the active pharmaceutical ingredient (API), drastically increasing the inhalation hazard[4].

  • Mechanical Collection: Use non-sparking tools to collect the absorbed material into a sealable high-density polyethylene (HDPE) container[6].

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., dilute ethanol), followed by a thorough water rinse.

Part 3: Mechanistic Disposal & Waste Management

Aminothiazole derivatives are harmful to aquatic life and resist standard wastewater treatment degradation[1]. They must never be flushed down the drain[6]. Proper disposal relies on complete thermal destruction.

Protocol: Step-by-Step Disposal Procedure
  • Waste Segregation: Collect all solid waste, contaminated gloves, and empty vials in a dedicated "Hazardous Organic Solid Waste" container.

  • Solvent Dissolution (Pre-Incineration): Dissolve the surplus solid material in a highly combustible solvent (e.g., ethanol, methanol, or xylene)[4].

    • Causality: Dissolving the solid ensures uniform atomization when the waste is injected into the incinerator burner. Solid chunks can undergo incomplete pyrolysis, releasing toxic intermediate degradation products.

    • Self-Validating System: Visually confirm 100% dissolution of the solid in the combustible solvent before sealing the waste carboy. Any remaining suspension indicates insufficient solvent volume, which could clog incinerator atomizers.

  • High-Temperature Incineration: Transfer the solution to a licensed disposal facility. Ensure the facility utilizes a chemical incinerator operating at >1000°C with a secondary afterburner[4].

  • Scrubber Neutralization: Verify that the disposal facility utilizes an alkaline scrubber system.

    • Causality: Combustion of the thiazole ring generates sulfur dioxide (SOx) and nitrogen oxides (NOx). An alkaline scrubber neutralizes these acidic gases into harmless salts before atmospheric release, preventing environmental acidification[4].

DisposalLogic Waste Solid Chemical Waste (Aminothiazole) Solvent Dissolve in Combustible Solvent Waste->Solvent Prep Incinerator High-Temp Incinerator (>1000°C) Solvent->Incinerator Feed Scrubber Alkaline Scrubber (Neutralize SOx/NOx) Incinerator->Scrubber Exhaust Gas Release Safe Atmospheric Release Scrubber->Release Cleaned Gas

Fig 2: Mechanistic disposal logic for sulfur/nitrogen-containing organic waste.

References

  • Atlantic Research Chemicals. "Safety Data Sheet - thiazol-2-amine hydrochloride." atlantic-chemicals.com. [Link]

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